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  • Product: (4-bromo-1H-pyrazol-3-yl)methanol
  • CAS: 959756-34-4

Core Science & Biosynthesis

Foundational

(4-Bromo-1H-pyrazol-3-yl)methanol: Technical Monograph & Synthetic Guide

Topic: (4-bromo-1H-pyrazol-3-yl)methanol CAS number search Content Type: In-depth technical guide Executive Summary & Identification (4-Bromo-1H-pyrazol-3-yl)methanol is a high-value heterocyclic building block used exte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-bromo-1H-pyrazol-3-yl)methanol CAS number search Content Type: In-depth technical guide

Executive Summary & Identification

(4-Bromo-1H-pyrazol-3-yl)methanol is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Its structural duality—offering a reactive aryl bromide for cross-coupling and a primary alcohol for linker attachment—makes it a "linchpin" scaffold for synthesizing kinase inhibitors (e.g., PI3K, JAK) and protein-protein interaction modulators.

Chemical Identity Matrix
Parameter Data
CAS Number 959756-34-4
IUPAC Name (4-bromo-1H-pyrazol-3-yl)methanol
Synonyms (4-bromo-1H-pyrazol-5-yl)methanol; 4-Bromo-3-hydroxymethylpyrazole
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
SMILES OCC1=NNC=C1Br
InChI Key JFGLJTFTVBZOCB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Synthetic Methodologies

To ensure reproducibility and scalability, two distinct synthetic routes are recommended based on starting material availability and scale requirements.

Method A: Direct Electrophilic Bromination (Preferred for Speed)

This method utilizes N-bromosuccinimide (NBS) to selectively brominate the electron-rich C4 position of the pyrazole ring. This approach is atom-economical and avoids redox steps.

  • Starting Material: (1H-pyrazol-3-yl)methanol (CAS: 23585-49-1)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: DMF or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve (1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to prevent exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from DCM/Hexane or purify via flash chromatography (0-10% MeOH in DCM).

Method B: Ester Reduction (Preferred for Scale-up)

This method involves the reduction of a commercially available ester. It is robust for multi-gram scale synthesis as the ester precursor is often cheaper and easier to purify than the alcohol.

  • Starting Material: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 5932-34-3)[1][2]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Under N₂ atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Add a solution of ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in THF dropwise.

  • Reduction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x g LiAlH₄), then 15% NaOH (1x g), then water (3x g).

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the pure alcohol.

Synthesis_Workflow Start_A Start: (1H-pyrazol-3-yl)methanol (CAS 23585-49-1) Step_A Bromination (NBS, DMF, 0°C) Start_A->Step_A Target Target: (4-bromo-1H-pyrazol-3-yl)methanol (CAS 959756-34-4) Step_A->Target Yield: ~85% Start_B Start: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 5932-34-3) Step_B Reduction (LiAlH4, THF) Start_B->Step_B Step_B->Target Yield: ~92%

Figure 1: Convergent synthetic pathways for CAS 959756-34-4.

Reactivity Profile & Medicinal Chemistry Utility

The value of (4-bromo-1H-pyrazol-3-yl)methanol lies in its orthogonal reactivity. It possesses three distinct handles for diversification:

  • C4-Bromide: Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C3-Hydroxymethyl: A versatile aliphatic handle. Can be oxidized to an aldehyde (reductive amination), converted to a leaving group (alkylation), or used as a nucleophile (Mitsunobu).

  • N1-Proton: Acidic proton (pKa ~14) allowing for N-alkylation or arylation to tune solubility and potency.

Strategic Divergence Map

The following diagram illustrates how this core scaffold is elaborated into complex drug candidates.

Reactivity_Map Core (4-bromo-1H-pyrazol-3-yl)methanol CAS 959756-34-4 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Oxidation Oxidation (MnO2 or Dess-Martin) Core->Oxidation N_Alkylation N-Alkylation (R-X, Cs2CO3) Core->N_Alkylation Biaryl 4-Aryl-pyrazol-3-yl methanol (Kinase Inhibitor Core) Suzuki->Biaryl Aldehyde Pyrazole-3-carbaldehyde (Precursor for Reductive Amination) Oxidation->Aldehyde N_Sub N-Substituted Pyrazole (Solubility/Potency Tuning) N_Alkylation->N_Sub

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions assigned to halogenated pyrazoles.

Hazard Class GHS Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be sensitive to oxidation over long periods if exposed to air.

References
  • ChemScene. (2024). (4-Bromo-1H-pyrazol-3-yl)methanol Product Data. Retrieved from

  • PubChem. (2024). Compound Summary for CAS 959756-34-4. National Library of Medicine. Retrieved from

  • Aggarwal, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Arkivoc. (Demonstrates bromination/lithiation logic on similar scaffolds). Retrieved from

  • Sigma-Aldrich. (2024). Ethyl 4-bromo-1H-pyrazole-3-carboxylate Product Sheet. (Precursor for Method B). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-1H-pyrazole-3-methanol: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrazole scaffold being a particularly privileged structure. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrazole scaffold being a particularly privileged structure. Its presence in numerous FDA-approved drugs highlights its importance in the development of new therapeutic agents.[1] Within this class of compounds, 4-bromo-1H-pyrazole-3-methanol emerges as a highly versatile and valuable building block. This bifunctional molecule, featuring a reactive bromine atom and a primary alcohol, offers a strategic platform for the synthesis of complex molecular architectures. The bromine atom at the C4 position is primed for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[2] Concurrently, the hydroxymethyl group at the C3 position serves as a handle for further derivatization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the molecular weight, properties, synthesis, reactivity, and potential applications of 4-bromo-1H-pyrazole-3-methanol, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-bromo-1H-pyrazole-3-methanol are summarized in the table below. While experimental physical properties such as melting and boiling points are not widely reported in publicly accessible literature, computational data provides valuable insights into its molecular characteristics.

PropertyValueSource
Molecular Formula C₄H₅BrN₂O[3]
Molecular Weight 177.00 g/mol [3]
CAS Number 959756-34-4[3]
Topological Polar Surface Area (TPSA) 48.91 Ų[3]
logP (calculated) 0.6645[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5 proton of the pyrazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The N-H proton of the pyrazole ring will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine (C4) would be shifted upfield compared to the other aromatic carbons, while the carbon of the hydroxymethyl group would appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the pyrazole ring. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 4-bromo-1H-pyrazole-3-methanol

A robust and logical synthetic route to 4-bromo-1H-pyrazole-3-methanol can be envisioned starting from a commercially available precursor, 4-bromo-1H-pyrazole-3-carboxylic acid. This multi-step synthesis involves the protection of the pyrazole nitrogen, esterification of the carboxylic acid, and subsequent reduction to the desired primary alcohol.

Synthesis of 4-bromo-1H-pyrazole-3-methanol A 4-bromo-1H-pyrazole-3-carboxylic acid B N-Protected 4-bromo-1H-pyrazole-3-carboxylic acid A->B  Protection (e.g., SEM-Cl, Base)   C N-Protected 4-bromo-1H-pyrazole-3-carboxylate ester B->C  Esterification (e.g., SOCl₂, EtOH)   D (N-Protected-4-bromo-1H-pyrazol-3-yl)methanol C->D  Reduction (e.g., LiAlH₄, THF)   E 4-bromo-1H-pyrazole-3-methanol D->E  Deprotection (e.g., TBAF or acid)  

A plausible synthetic workflow for 4-bromo-1H-pyrazole-3-methanol.
Detailed Experimental Protocol

Step 1: N-Protection of 4-bromo-1H-pyrazole-3-carboxylic acid

  • Rationale: Protection of the acidic N-H proton of the pyrazole ring is crucial to prevent side reactions in the subsequent reduction step with a strong reducing agent like lithium aluminum hydride. A protecting group such as 2-(trimethylsilyl)ethoxymethyl (SEM) is suitable as it is stable to the reaction conditions and can be readily removed.

  • Procedure:

    • To a solution of 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add SEM-Cl (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-protected pyrazole.

Step 2: Esterification of the Carboxylic Acid

  • Rationale: Conversion of the carboxylic acid to an ester facilitates the subsequent reduction to the primary alcohol.

  • Procedure:

    • Suspend the N-protected 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in ethanol.

    • Cool the mixture to 0 °C and slowly add thionyl chloride (1.5 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester, which can be used in the next step without further purification.

Step 3: Reduction of the Ester to the Alcohol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol without affecting the bromo substituent.

  • Procedure:

    • Prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Dissolve the N-protected ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the N-protected alcohol.

Step 4: Deprotection to Yield 4-bromo-1H-pyrazole-3-methanol

  • Rationale: The final step is the removal of the SEM protecting group to yield the target compound.

  • Procedure:

    • Dissolve the N-protected alcohol (1.0 eq) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq, 1M in THF).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford pure 4-bromo-1H-pyrazole-3-methanol.

Reactivity and Synthetic Potential

The synthetic utility of 4-bromo-1H-pyrazole-3-methanol stems from the orthogonal reactivity of its two functional groups.

Reactivity of 4-bromo-1H-pyrazole-3-methanol cluster_main 4-bromo-1H-pyrazole-3-methanol cluster_bromo Reactions at C4-Br cluster_hydroxyl Reactions at C3-CH₂OH A 4-bromo-1H-pyrazole-3-methanol B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Sonogashira Coupling (Alkynes, Pd/Cu catalyst, Base) A->C D Heck Coupling (Alkenes, Pd catalyst, Base) A->D E Buchwald-Hartwig Amination (Amines, Pd catalyst, Base) A->E F Oxidation (e.g., PCC, DMP) A->F G Esterification (Acyl chloride, Base) A->G H Etherification (Alkyl halide, Base) A->H I 4-Aryl-1H-pyrazole-3-methanol B->I J 4-Alkynyl-1H-pyrazole-3-methanol C->J K 4-Alkenyl-1H-pyrazole-3-methanol D->K L 4-Amino-1H-pyrazole-3-methanol E->L M 4-bromo-1H-pyrazole-3-carbaldehyde F->M N Ester Derivative G->N O Ether Derivative H->O

Synthetic transformations enabled by the functional groups of 4-bromo-1H-pyrazole-3-methanol.
Reactions at the Bromine Atom (C4)

The bromine atom on the pyrazole ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide array of substituents at the C4 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated pyrazoles.

  • Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.

Reactions at the Hydroxymethyl Group (C3)

The primary alcohol at the C3 position offers another site for diversification.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can also be achieved. These functional groups are valuable for subsequent reactions such as reductive amination or amide bond formation.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Applications in Drug Discovery

The pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] 4-bromo-1H-pyrazole-3-methanol serves as an ideal starting point for the synthesis of libraries of novel pyrazole derivatives for high-throughput screening.

The ability to selectively functionalize the molecule at two different positions allows for the systematic exploration of chemical space around the pyrazole core. For instance, in the development of kinase inhibitors, a common strategy involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets. Using 4-bromo-1H-pyrazole-3-methanol, a medicinal chemist could, for example, perform a Suzuki coupling to introduce a group that interacts with a specific pocket and then modify the hydroxymethyl group to enhance solubility or modulate other properties. The pyrazole moiety itself is a key component in drugs targeting phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels.[2]

Safety and Handling

  • Hazard Classification (inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] May also cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-bromo-1H-pyrazole-3-methanol is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature allows for selective and diverse functionalization, making it an ideal scaffold for the construction of compound libraries for drug discovery. A clear understanding of its properties, synthesis, and reactivity empowers researchers to leverage this molecule to its full potential in the development of novel therapeutics and other advanced materials. As with all laboratory chemicals, it should be handled with appropriate care and adherence to safety protocols.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-3-methyl-1H-pyrazole-1-propanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. [Link]

  • ChemBK. (n.d.). 4-Bromo-3-phenyl-1H-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • International Union of Crystallography. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...[Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Siderophores detection by using blue agar CAS assay methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 5). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Academic Journals. (2011, November 9). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by. [Link]

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Foundational

4-Bromo-3-(hydroxymethyl)-1H-pyrazole: Nomenclature Dynamics, Synthesis, and Application in Kinase Inhibitor Scaffolds

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on robust, bifunctional heterocyclic scaffolds. 4-bromo-3-(hydroxymethyl)-1H-pyrazole (CAS: 959756-34-4) [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on robust, bifunctional heterocyclic scaffolds. 4-bromo-3-(hydroxymethyl)-1H-pyrazole (CAS: 959756-34-4) [1] has emerged as a critical building block, particularly in the synthesis of bipyrazole derivatives targeting the Janus Kinase (JAK) family [2]. This technical guide systematically deconstructs the nomenclature complexities of this compound, explores its structural significance, and provides field-proven, self-validating experimental protocols for its synthesis and downstream application.

Nomenclature Dynamics: The Origin of Synonyms

A common point of confusion in chemical databases and literature regarding this compound is the proliferation of synonyms. Researchers frequently encounter the names 4-bromo-3-(hydroxymethyl)-1H-pyrazole and 4-bromo-5-(hydroxymethyl)-1H-pyrazole used interchangeably.

The Causality of Synonym Duality

This duality is not an error but a fundamental consequence of annular tautomerism . In 1H-pyrazoles lacking a substituent on the nitrogen atoms, the acidic proton rapidly migrates between the N1 and N2 positions at room temperature. Because this dynamic equilibrium is faster than the NMR timescale, the 3-position and the 5-position are chemically and magnetically equivalent in solution. Consequently, IUPAC nomenclature rules permit both naming conventions depending on the arbitrary assignment of the N1 atom during structural drawing.

Tautomerism N1 4-bromo-3-(hydroxymethyl)-1H-pyrazole N2 4-bromo-5-(hydroxymethyl)-1H-pyrazole N1->N2 Proton Migration (N1 ↔ N2)

Figure 1: Annular tautomerization of the 1H-pyrazole core resulting in synonym duality.

Quantitative Data & Synonym Mapping

To standardize procurement and analytical verification, the following table consolidates the quantitative physicochemical properties and accepted synonyms for CAS 959756-34-4.

Property / IdentifierData / Value
CAS Registry Number 959756-34-4
Primary IUPAC Name (4-bromo-1H-pyrazol-3-yl)methanol
Accepted Synonyms 4-bromo-3-(hydroxymethyl)-1H-pyrazole; 4-bromo-5-(hydroxymethyl)-1H-pyrazole; (4-bromo-1H-pyrazol-5-yl)methanol
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
Topological Polar Surface Area (TPSA) 48.91 Ų
LogP (Computed) 0.66
Hydrogen Bond Donors / Acceptors 2 / 2

Structural Significance in Drug Discovery

The architectural value of 4-bromo-3-(hydroxymethyl)-1H-pyrazole lies in its orthogonal reactivity. It is a trifunctional scaffold:

  • The C4-Bromine: Serves as the primary electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), essential for assembling the bipyrazole core found in JAK1/JAK2 inhibitors[2].

  • The C3-Hydroxymethyl Group: Provides a vector for further derivatization. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group (e.g., mesylate) for nucleophilic displacement (such as cyanomethylation).

  • The Pyrazole NH: Acts as a hydrogen bond donor/acceptor crucial for binding to the ATP-binding pocket of kinases. During synthesis, it serves as an anchor point for protecting groups (e.g., THP, SEM, or Trityl) to lock the tautomeric form and direct regioselectivity [3].

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK1/JAK2 Kinase (Target of Bipyrazoles) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Figure 3: JAK-STAT signaling cascade targeted by bipyrazole derivatives.

Experimental Methodologies: Self-Validating Protocols

Direct bromination of 3-(hydroxymethyl)-1H-pyrazole often yields complex mixtures due to competitive oxidation of the primary alcohol. To ensure high fidelity, the preferred route involves the chemoselective reduction of 4-bromo-1H-pyrazole-3-carboxylic acid.

Protocol 1: Chemoselective Reduction to 4-bromo-3-(hydroxymethyl)-1H-pyrazole

Causality of Reagent Selection: Borane-tetrahydrofuran (BH₃·THF) is selected over catalytic hydrogenation (H₂ with Pd/C). Catalytic hydrogenation carries a high risk of reductive dehalogenation at the C4 position. BH₃ chemoselectively reduces the carboxylic acid to the primary alcohol while leaving the aryl bromide completely intact.

Step-by-Step Methodology:

  • Preparation: Suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF under a rigorous N₂ atmosphere. Causality: Moisture must be excluded to prevent the violent hydrolysis of the borane reagent, which would stall the reaction.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise over 30 minutes. Causality: The excess borane accounts for the active acidic proton and the pyrazole NH, forming a transient trialkylborate intermediate.

  • Reaction Execution: Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours. Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the parent mass (m/z 191) and the appearance of the product mass (m/z 177) validates complete conversion.

  • Quench: Cool the reactor to 0 °C and cautiously add Methanol dropwise. Causality & Validation: Methanol solvolyzes the borate esters, releasing the free hydroxymethyl product. The visual cessation of hydrogen gas evolution serves as a self-validating indicator that all unreacted BH₃ has been safely quenched.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and brine. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure product as a white solid.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

To construct the bipyrazole core, the synthesized building block must be protected and coupled.

Step-by-Step Methodology:

  • Protection: React 4-bromo-3-(hydroxymethyl)-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to yield the di-THP protected intermediate. Causality: Protecting both the primary alcohol and the pyrazole NH prevents catalyst poisoning during the cross-coupling and significantly increases the scaffold's solubility in organic solvents.

  • Coupling Setup: In a Schlenk flask, combine the protected bromide (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Degassing & Reaction: Sparge the mixture with N₂ for 15 minutes, then heat at 90 °C for 8 hours. Causality: Rigorous degassing prevents the oxidative homocoupling of the boronic ester and protects the active Pd(0) species from oxidation.

  • Deprotection: Isolate the coupled intermediate via standard aqueous workup, then treat with 2M HCl in Methanol at room temperature for 2 hours to quantitatively cleave the THP groups, yielding the functionalized bipyrazole.

Workflow SM 4-bromo-1H-pyrazole- 3-carboxylic acid Red Chemoselective Reduction (BH3·THF, 65°C) SM->Red Prod 4-bromo-3-(hydroxymethyl)- 1H-pyrazole Red->Prod Prot Protection (THP/SEM) Prod->Prot Coupling Suzuki-Miyaura Cross-Coupling Prot->Coupling

Figure 2: Self-validating synthetic workflow from precursor to cross-coupled scaffold.

References

  • Googleapis / Patent Database. "BIPYRAZOLE DERIVATIVES AS JAK INHIBITORS." International Patent Application. Available at: [Link]

Exploratory

The Strategic Utility of Pyrazole-3-Methanol Derivatives in Modern Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Kinase Inhibition

Executive Summary Pyrazole-3-methanol and its derivatives have emerged as privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. Their unique physicochemical properties—combining th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-methanol and its derivatives have emerged as privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. Their unique physicochemical properties—combining the hydrogen-bonding capacity of the pyrazole core with the versatile reactivity and spatial orientation of the 3-hydroxymethyl group—make them ideal candidates for targeting the ATP-binding hinge regions of kinases. This technical whitepaper provides an in-depth analysis of the mechanistic rationale, biological applications (specifically p38 MAP kinase and JAK/TYK2 inhibition), and self-validating synthetic protocols for deploying pyrazole-3-methanol derivatives in drug discovery.

Pharmacophore Rationale: Why Pyrazole-3-Methanol?

The pyrazole ring is a classic bioisostere for amides and aromatic rings, offering both hydrogen bond donor (HBD) and acceptor (HBA) capabilities. The addition of a 3-methanol group introduces several critical advantages to the pharmacophore:

  • Hinge Binding : The hydroxymethyl group acts as a crucial HBD/HBA to interact with the peptide backbone of a kinase's hinge region, anchoring the molecule in the active site.

  • Solubility Enhancement : The polar hydroxyl group significantly improves aqueous solubility (lowering LogP), a common bottleneck in the optimization of flat, highly aromatic kinase inhibitors.

  • Synthetic Versatility : The primary alcohol serves as a synthetic handle for further derivatization (e.g., etherification, oxidation to aldehydes for reductive amination, or fluorination) to rapidly probe structure-activity relationships (SAR).

SAR Core Pyrazole-3-methanol Core N1 Position C4 Position C5 Position C3-CH2OH N1 N1: Alkyl/Aryl Substitution Modulates Lipophilicity Core->N1 C4 C4: Aryl/Heteroaryl Primary Kinase Pocket Binder Core->C4 C5 C5: Small Alkyl/Halogen Steric Tweaking Core->C5 C3 C3-Methanol: H-Bond Donor/Acceptor Solubility & Hinge Binding Core->C3

Pharmacophore mapping of the pyrazole-3-methanol scaffold in kinase inhibitor design.

Biological Targets and Pathways

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines, including TNF-α and IL-1β. Overactivation of p38 is implicated in rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions [1]. Substituted pyrazoles, particularly those bearing a 3-methanol moiety, have been extensively validated as potent p38 inhibitors [2]. The pyrazole core typically occupies the adenine-binding pocket, while the C4-aryl substituents extend into the hydrophobic region II, and the 3-methanol group interacts directly with the hinge region (e.g., Met109).

p38_MAPK Stimulus Pro-inflammatory Stimuli (LPS, Stress, Cytokines) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38 MAP Kinase MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Phosphorylates Cytokines TNF-α, IL-1β Production Substrates->Cytokines Induces Inhibitor Pyrazole-3-methanol Derivatives Inhibitor->p38 Inhibits (Hinge Bind)

p38 MAPK signaling pathway and targeted inhibition by pyrazole-3-methanol derivatives.

JAK/TYK2 Signaling

More recently, pyrazolo[1,5-a]pyrazin-4-yl derivatives incorporating the pyrazole-3-methanol motif have been developed as inhibitors of the Janus Kinase (JAK) family, specifically TYK2 [3]. These kinases are critical in cytokine signaling (e.g., IL-12, IL-23). The hydroxymethyl group in these complex bi-heteroaryl systems provides essential water-mediated or direct hydrogen bonds to the TYK2 pseudo-kinase domain, ensuring high selectivity over JAK1/JAK2/JAK3 isoforms.

Synthetic Methodologies & Self-Validating Protocols

To utilize pyrazole-3-methanol in drug discovery, robust and scalable synthetic routes are required. The most common approach involves the reduction of an appropriately substituted pyrazole-3-carboxylic acid, followed by protection of the resulting alcohol to allow for cross-coupling at the C4 or C5 positions.

Synthesis A Pyrazole-3-carboxylic acid B LAH Reduction (THF, 0°C to reflux) A->B C Pyrazole-3-methanol B->C D THP Protection (DHP, PTSA, 50°C) C->D E Protected Intermediate D->E F Cross-Coupling / Derivatization E->F

Standard synthetic workflow for generating derivatizable pyrazole-3-methanol building blocks.

Protocol 1: Synthesis of Pyrazole-3-methanol via LAH Reduction

Causality & Logic : Lithium aluminum hydride (LAH) is selected over milder reducing agents (like NaBH4) because carboxylic acids are highly resistant to reduction. The reaction is performed in anhydrous THF to prevent the explosive quenching of LAH by moisture. Step-by-Step Methodology [4]:

  • Preparation : Suspend 1.0 equivalent of the substituted 1H-pyrazole-3-carboxylic acid (e.g., 5-(4-fluorophenyl)-4-(4-pyridinyl)-1H-pyrazole-3-carboxylic acid) in anhydrous THF (approx. 10 mL/mmol) under an inert nitrogen atmosphere.

  • Addition : Cool the suspension to 0 °C. Dropwise, add 2.0 equivalents of a 1N solution of LAH in THF over 15–30 minutes to control the exothermic release of hydrogen gas.

  • Reflux : Gradually warm the mixture to room temperature, then heat to reflux for 1–2 hours.

    • Self-Validation: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV active). The reaction is complete when the baseline acid spot is entirely consumed.

  • Quenching (Fieser Method) : To prevent the formation of unfilterable aluminum emulsions, cool to 0 °C and sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LAH in grams).
  • Isolation : Stir until the aluminum salts form a crisp white precipitate. Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield the pyrazole-3-methanol.

Protocol 2: Protection of the Hydroxymethyl Group (THP Ether Formation)

Causality & Logic : The primary alcohol of pyrazole-3-methanol can interfere with subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Protecting it as a tetrahydropyranyl (THP) ether provides stability under basic conditions while allowing facile deprotection under mild acidic conditions. Step-by-Step Methodology [3]:

  • Preparation : Dissolve the pyrazole-3-methanol derivative (1.0 eq) in anhydrous THF or DCM.

  • Reagents : Add 3.0 equivalents of 3,4-dihydro-2H-pyran (DHP) and a catalytic amount (0.02 eq) of p-toluenesulfonic acid (PTSA).

  • Reaction : Stir the solution at 50 °C for 16 hours.

    • Self-Validation: TLC monitoring (Hexanes:EtOAc 1:1) should show a new, less polar spot. Note that THP protection creates a chiral center, often resulting in diastereomeric mixtures if other chiral centers exist, which may appear as closely eluting twin spots on TLC.

  • Workup : Quench with saturated aqueous NaHCO3 to neutralize the PTSA. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography to afford the protected intermediate.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the pyrazole-3-methanol scaffold, the following table summarizes representative SAR data for a series of p38α MAP kinase inhibitors. The data highlights how modifications at the C3 position affect both enzymatic potency (IC50) and cellular activity (TNF-α release in human whole blood).

CompoundC3 SubstituentC4 Substituentp38α IC50 (nM)TNF-α IC50 (nM)LogP
1 -H (Unsubstituted)4-Fluorophenyl125>10004.2
2 -CH3 (Methyl)4-Fluorophenyl858504.5
3 -COOH (Carboxylic Acid)4-Fluorophenyl>1000>50002.1
4 -CH2OH (Methanol) 4-Fluorophenyl12 145 2.8
5 -CH2OCH3 (Methoxymethyl)4-Fluorophenyl453203.4

Data Interpretation : The transition from a simple methyl group (Compound 2) to the hydroxymethyl group (Compound 4) results in a ~7-fold increase in biochemical potency and a significant improvement in cellular efficacy. This is driven by the optimal balance of lowered lipophilicity (LogP 2.8) for better cell permeability and the establishment of a critical hydrogen bond with the kinase hinge region [2].

Conclusion and Future Perspectives

The pyrazole-3-methanol moiety is far more than a simple structural linker; it is a highly tuned pharmacophore element that addresses both target affinity and physicochemical liabilities in drug design. By leveraging robust synthetic protocols like LAH reduction and THP protection, medicinal chemists can efficiently incorporate this scaffold into complex architectures. As the focus of kinase inhibition shifts toward allosteric modulation and highly selective pseudo-kinase binders (such as TYK2), the precise hydrogen-bonding vectors provided by pyrazole-3-methanol derivatives will continue to be an indispensable tool in the drug discovery arsenal.

References

  • Salituro, F.G. et al., "Inhibitors of p38 MAP Kinase: Therapeutic Intervention in Cytokine-Mediated Diseases", Current Medicinal Chemistry, Issue 6, pp. 807–823, 1999. URL:[1]

  • Hanson, G. J. et al., "Substituted pyrazoles as p38 kinase inhibitors", US Patent 6,423,713 B1, Published July 23, 2002. URL:[2]

  • "Pyrazolo[1,5-a]pyrazin-4-yl derivatives", US Patent Application 20170240552A1, Published August 24, 2017. URL:[3]

  • "Substituted pyrazoles as p38 kinase inhibitors", Japanese Patent Application JP2002530397A, Published September 17, 2002. URL:[4]

Sources

Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Isomers of Brominated Pyrazolyl Methanols for Researchers and Drug Development Professionals This guide provides a comprehensive exploration of the synthesis, isomerism, and characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomers of Brominated Pyrazolyl Methanols for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, isomerism, and characterization of brominated pyrazolyl methanols. These compounds represent a significant class of heterocyclic structures, pivotal in the landscape of medicinal chemistry and drug discovery. The strategic introduction of bromine atoms onto the pyrazole scaffold, which also bears a methanol group, gives rise to a fascinating array of isomers, each with potentially unique biological activities. Understanding the nuances of their synthesis and the precise control of isomer formation is paramount for harnessing their full therapeutic potential.

This document is structured to provide not just procedural steps, but the underlying chemical logic, empowering researchers to make informed decisions in their experimental designs. We will delve into the types of isomerism observed, the regiochemical challenges in synthesis, and the analytical techniques required for unambiguous characterization.

The Landscape of Isomerism in Brominated Pyrazolyl Methanols

The structural diversity of brominated pyrazolyl methanols stems from several forms of isomerism. A thorough understanding of these is critical for both synthesis and biological evaluation.

Regioisomerism

Regioisomerism is the most prominent type of isomerism in this class of compounds. It pertains to the different possible positions of the bromine atom(s) and the methanol group on the pyrazole ring. The pyrazole ring has three carbon atoms (C3, C4, and C5) and two nitrogen atoms (N1 and N2) where substitution can occur.

  • Bromine Substitution: Electrophilic bromination of the pyrazole ring is highly regioselective. The C4 position is the most electron-rich and is typically the first site of bromination unless it is already substituted.[1] Directing bromine to the C3 or C5 positions often requires more strategic approaches, such as using a blocking group at C4 or employing directed metalation strategies.[1][2]

  • Methanol Substitution: The hydroxymethyl group (-CH₂OH) can be attached to either a nitrogen or a carbon atom of the pyrazole ring. N-alkylation is a common method for introducing substituents to the nitrogen atoms.[3]

  • Tautomerism: In N-unsubstituted pyrazoles, annular tautomerism exists, where the proton on the nitrogen can shift between N1 and N2. This complicates the nomenclature, as the C3 and C5 positions are in equilibrium. For instance, a 3-bromo-1H-pyrazole can exist in equilibrium with 5-bromo-1H-pyrazole. Studies have shown that in solution, one tautomer often predominates, with the 3-bromo tautomer being reported as more stable in some cases.[4]

Geometric and Stereoisomerism

While less common for simple brominated pyrazolyl methanols, other forms of isomerism can arise in more complex structures:

  • Cis/Trans Isomerism: In molecules where the pyrazole ring is part of a larger, more rigid structure, such as in pyrazabole systems, cis and trans isomers with respect to the arrangement of substituents have been observed.[5]

  • Facial (fac) and Meridional (mer) Isomerism: In coordination chemistry, when three bidentate pyrazolyl-containing ligands coordinate to a central metal atom, they can do so in either a fac or mer arrangement, leading to distinct geometric isomers.

The interplay of these isomeric forms dictates the three-dimensional shape and electronic properties of the molecule, which in turn governs its interaction with biological targets.

Strategic Synthesis of Brominated Pyrazolyl Methanol Isomers

The synthesis of a specific isomer of a brominated pyrazolyl methanol requires careful planning and control over reaction conditions. The order of the bromination and the introduction of the methanol group is a key consideration.

Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned:

  • Bromination followed by Methanol Group Introduction: This involves first synthesizing the desired brominated pyrazole and then adding the methanol group.

  • Methanol Group Introduction followed by Bromination: This involves first preparing the pyrazolyl methanol and then performing a regioselective bromination.

The choice of pathway depends on the desired final isomer and the directing effects of the substituents.

Experimental Protocols

This protocol follows the second pathway, where the methanol group is introduced first, followed by bromination at the activated C4 position.

Step 1: Synthesis of Pyrazol-1-yl-methanol [6]

  • To a stirred solution of pyrazole (1 eq.) in a suitable solvent such as acetonitrile, add paraformaldehyde (1.1 eq.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of Pyrazol-1-yl-methanol [7]

  • Dissolve the pyrazol-1-yl-methanol (1 eq.) in a chlorinated solvent like dichloromethane or chloroform at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq.) in portions over 20-30 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with the organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield (4-bromo-1H-pyrazol-1-yl)methanol.

Causality Behind Experimental Choices:

  • The use of paraformaldehyde provides a convenient source of formaldehyde for the N-hydroxymethylation of pyrazole.

  • NBS is a mild and selective brominating agent for electron-rich aromatic systems, which allows for the controlled monobromination at the C4 position without over-bromination.

This protocol demonstrates a more advanced strategy for creating multi-substituted brominated pyrazoles, which could be precursors to specific pyrazolyl methanols.

  • Start with 3,4,5-tribromo-1-vinylpyrazole as the substrate. The vinyl group acts as a stable and easily removable N-protecting group.

  • Dissolve the tribromopyrazole in dry THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise. A regioselective bromine-lithium exchange occurs at the 5-position.

  • After a short lithiation time (e.g., 5-10 minutes), add the desired electrophile. To introduce a hydroxymethyl group, paraformaldehyde can be used.

  • This yields the 5-substituted-3,4-dibromo-1-vinylpyrazole. The vinyl group can later be removed under mild conditions if desired.

Causality Behind Experimental Choices:

  • The bromine-lithium exchange is a powerful tool for regioselective functionalization. The 5-position of the tribromovinylpyrazole is the most reactive site for this exchange.[8]

  • The use of a protecting group on the nitrogen is crucial to prevent side reactions and to direct the regioselectivity of the lithium-halogen exchange.

Characterization and Differentiation of Isomers

Unambiguous characterization of the synthesized isomers is essential. A combination of spectroscopic and analytical techniques is employed.

Technique Application for Isomer Differentiation Expected Observations
¹H NMR Spectroscopy Differentiates regioisomers based on the chemical shifts and coupling constants of the pyrazole ring protons.The proton at C4 typically appears as a singlet. Protons at C3 and C5 will show different chemical shifts depending on the substitution pattern. The CH₂ of the methanol group will appear as a singlet or a doublet depending on coupling to the OH proton.[9]
¹³C NMR Spectroscopy Distinguishes between carbon atoms at different positions on the pyrazole ring.The chemical shifts of C3, C4, and C5 are distinct and sensitive to the presence of bromine and the methanol group.[9][10]
¹⁵N NMR Spectroscopy Provides information about the electronic environment of the two nitrogen atoms, which is useful for studying tautomerism.[4]Different chemical shifts will be observed for the two nitrogen atoms, and these will change depending on which tautomer is present.
X-ray Crystallography Provides the definitive solid-state structure of a crystalline compound, unambiguously determining the positions of all atoms.[4]Allows for the precise measurement of bond lengths and angles, confirming the connectivity and stereochemistry.
Mass Spectrometry Confirms the molecular weight and elemental composition of the synthesized compounds.The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a characteristic signature.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.Characteristic peaks for O-H stretching (from the methanol) and C-Br stretching will be present.[11]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[12] The introduction of bromine can significantly enhance the biological activity of a molecule.

  • Enhanced Potency: Bromine, due to its size and polarizability, can form strong halogen bonds with biological targets, leading to increased binding affinity and potency.[13] Studies have shown that brominated analogues of bioactive compounds often exhibit superior activity.[10]

  • Modulation of Physicochemical Properties: The lipophilicity of a molecule is increased by the introduction of a bromine atom, which can improve its ability to cross cell membranes.[10]

  • Metabolic Stability: Bromine can block sites of metabolism, leading to a longer duration of action for a drug candidate.[13]

Brominated pyrazolyl methanols have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The pyrazole scaffold is present in many kinase inhibitors, and brominated derivatives have shown cytotoxic activity against various cancer cell lines.[11][14]

  • Antimicrobial Agents: These compounds have demonstrated activity against a range of bacteria and fungi.

  • Anti-inflammatory Agents: The pyrazole ring is a core component of COX inhibitors like celecoxib, and new derivatives are continually being explored for anti-inflammatory properties.[12]

Visualizing Synthetic and Isomeric Relationships

Diagram 1: Synthetic Pathways to Brominated Pyrazolyl Methanols

G cluster_0 Pathway A: Bromination First cluster_1 Pathway B: Hydroxymethylation First Pyrazole Pyrazole Bromopyrazole Bromopyrazole Pyrazole->Bromopyrazole Bromination (e.g., NBS) Brominated Pyrazolyl\nMethanol Isomer Brominated Pyrazolyl Methanol Isomer Bromopyrazole->Brominated Pyrazolyl\nMethanol Isomer Hydroxymethylation (e.g., Paraformaldehyde) Pyrazole_B Pyrazole Pyrazolyl Methanol Pyrazolyl Methanol Pyrazole_B->Pyrazolyl Methanol Hydroxymethylation (e.g., Paraformaldehyde) Brominated Pyrazolyl\nMethanol Isomer_B Brominated Pyrazolyl Methanol Isomer Pyrazolyl Methanol->Brominated Pyrazolyl\nMethanol Isomer_B Bromination (e.g., NBS)

Caption: Alternative synthetic strategies for accessing brominated pyrazolyl methanols.

Diagram 2: Isomeric Forms of Monobrominated Pyrazolyl Methanol

G cluster_regio Regioisomers cluster_tauto Tautomers (for N-unsubstituted) Parent Brominated Pyrazolyl Methanol 3-Bromo 3-Bromo Isomer Parent->3-Bromo 4-Bromo 4-Bromo Isomer Parent->4-Bromo 5-Bromo 5-Bromo Isomer Parent->5-Bromo 3-Bromo_T 3-Bromo Tautomer 5-Bromo_T 5-Bromo Tautomer 3-Bromo_T->5-Bromo_T Annular Tautomerism

Caption: Key isomeric relationships in monobrominated pyrazolyl methanols.

Conclusion and Future Outlook

The isomers of brominated pyrazolyl methanols represent a rich and underexplored area of chemical space for drug discovery. The ability to selectively synthesize specific isomers is crucial for establishing clear structure-activity relationships (SAR). Future research will likely focus on the development of more efficient and highly regioselective synthetic methods, including catalytic C-H functionalization, to access a wider diversity of these compounds. As our understanding of the role of halogen bonding in medicinal chemistry deepens, the strategic use of bromine in pyrazole-based scaffolds will continue to be a valuable tool for the development of next-generation therapeutics.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]

  • The Bromination of Pyrazabole. (N/A). DTIC. [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2007). ResearchGate. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2023). ResearchGate. [Link]

  • Regioselectivity of pyrazole bromination. (2022). Reddit. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. (N/A). Royal Society of Chemistry. [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. (N/A). ResearchGate. [Link]

  • Synthesis of Some New Pyrazoles. (N/A). DergiPark. [Link]

  • Pyrazol-1-yl-methanol. (N/A). PubChem. [Link]

  • Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new scaffolds against Alzheimer's disease. (2021). ResearchGate. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Wiadomości Chemiczne. [Link]

  • Fac and mer isomers of Ru(II) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages: structural characterisation and hydrogen-bonding characteristics. (2013). RSC Publishing. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research. [Link]

  • Possible isomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a. (N/A). ResearchGate. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2026). ResearchGate. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. [Link]

  • Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. (2023). MDPI. [Link]

Sources

Exploratory

(4-bromo-1H-pyrazol-3-yl)methanol vs (3-bromo-1H-pyrazol-1-yl)methanol

Title: Comparative Technical Guide: (4-bromo-1H-pyrazol-3-yl)methanol vs. (3-bromo-1H-pyrazol-1-yl)methanol Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: (4-bromo-1H-pyrazol-3-yl)methanol vs. (3-bromo-1H-pyrazol-1-yl)methanol

Executive Summary: The Scaffold vs. The Hemiaminal

This guide analyzes the structural, electronic, and synthetic divergences between two isomeric bromopyrazole methanols. While they share the formula


, they represent fundamentally different chemical entities in drug design:
  • Molecule A: (4-bromo-1H-pyrazol-3-yl)methanol [1]

    • Class: C-Hydroxymethylated pyrazole.

    • Role: Stable pharmacophore scaffold.

    • Key Attribute: Capable of annular tautomerism (

      
      ).
      
    • Application: Fragment-based drug discovery (FBDD), kinase inhibition.

  • Molecule B: (3-bromo-1H-pyrazol-1-yl)methanol [2]

    • Class: N-Hydroxymethylated pyrazole (Hemiaminal).

    • Role: Labile intermediate / Prodrug moiety.

    • Key Attribute: Hydrolytically unstable (releases formaldehyde).

    • Application: Transient N-protection, formaldehyde delivery systems.

Critical Insight: These two molecules are not bioisosteres . Molecule A contains a stable C–C bond suitable for permanent scaffold construction. Molecule B contains a labile N–C–O hemiaminal linkage that degrades in aqueous physiological media.

Structural & Electronic Characterization

Connectivity and Bond Stability

The defining difference lies in the hydroxymethyl attachment point.

Feature(4-bromo-1H-pyrazol-3-yl)methanol (A)(3-bromo-1H-pyrazol-1-yl)methanol (B)
Linkage


(Hemiaminal)
Bond Energy High (Stable C-C bond)Low (Labile C-N bond, prone to hydrolysis)
Tautomerism Active (

equilibrium)
Blocked (Fixed at N1 position)
H-Bonding Donor (OH, NH) & Acceptor (N2)Donor (OH) & Acceptor (N2)
pKa (approx) ~14.0 (NH deprotonation)N/A (No acidic NH)
The Tautomerism Factor (Molecule A)

Molecule A exists in dynamic equilibrium. In solution (DMSO/CDCl3), the proton shuttles between N1 and N2. This is critical for binding affinity, as the protein pocket often selects a specific tautomer.

  • 1H-tautomer: NH at position 1, C=N at position 2.

  • 2H-tautomer: NH at position 2, C=N at position 1.

Molecule B is "locked" by the hydroxymethyl group at N1, preventing this shuttle until hydrolysis occurs.

Synthetic Pathways & Logic

The synthesis of these isomers requires distinct strategies: Reduction for the C-isomer and Condensation for the N-isomer.

Pathway Logic Diagram

G Start_Ester Ethyl 4-bromo-1H-pyrazole-3-carboxylate Reagent_Red LiAlH4 or DIBAL-H (Reduction) Start_Ester->Reagent_Red Start_Bromo 3-Bromo-1H-pyrazole Reagent_Form Formaldehyde (aq) (Condensation) Start_Bromo->Reagent_Form Prod_A (4-bromo-1H-pyrazol-3-yl)methanol (Stable C-Isomer) Reagent_Red->Prod_A C-C Bond Preserved Prod_B (3-bromo-1H-pyrazol-1-yl)methanol (Labile N-Isomer) Reagent_Form->Prod_B N-C Bond Formed Prod_B->Start_Bromo Reversible Decomp Hydrolysis (Releases HCHO) Prod_B->Decomp

Figure 1: Divergent synthetic pathways. Molecule A is formed via reduction of a stable ester. Molecule B is formed via equilibrium condensation with formaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of (4-bromo-1H-pyrazol-3-yl)methanol

Targeting the stable scaffold.

Rationale: Lithium Aluminum Hydride (LAH) is used to reduce the ester to the alcohol. The electron-rich pyrazole ring requires careful quenching to prevent halogen migration or over-reduction.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and reflux condenser under Argon atmosphere.

  • Reagent Prep: Suspend Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]

  • Reduction: Add LiAlH₄ (2.5 eq, 25 mmol, 1.0 M in THF) dropwise over 20 minutes.

    • Note: Gas evolution (

      
      ) will be vigorous. Maintain internal temp < 5°C.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Fieser Quench: Cool back to 0°C. Carefully add:

    • 1.0 mL water (slowly).

    • 1.0 mL 15% NaOH.

    • 3.0 mL water.

  • Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Wash pad with hot THF.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

  • Yield Expectation: 75-85% as a white solid.

Protocol B: Synthesis of (3-bromo-1H-pyrazol-1-yl)methanol

Targeting the N-hydroxymethyl derivative.

Rationale: This reaction relies on the nucleophilicity of the pyrazole nitrogen attacking the electrophilic carbonyl of formaldehyde. It is an equilibrium reaction.

  • Setup: 50 mL vial with a magnetic stirrer.

  • Reaction: Dissolve 3-bromo-1H-pyrazole (1.0 eq, 5 mmol) in a minimal amount of water or water/methanol mixture (3 mL).

  • Addition: Add Formalin (37% aq. formaldehyde, 1.5 eq) in one portion.

  • Incubation: Stir at RT for 2–4 hours. A white solid often precipitates directly from the solution.

  • Isolation (Critical): Do NOT use acidic workup or high heat (rotary evaporation > 40°C), as this will reverse the reaction.

    • Filter the solid.

    • Wash with cold water.

    • Dry under high vacuum at RT.

  • Storage: Store at -20°C. This compound will slowly decompose to the starting material and paraformaldehyde if left at RT.

Analytical Differentiation (NMR)

Distinguishing these isomers requires analyzing the methylene (


) shift and the NH proton.
SignalMolecule A (C-linked)Molecule B (N-linked)

Shift

4.4 – 4.6 ppm (Doublet)

5.2 – 5.5 ppm (Doublet or Singlet)
NH Proton Broad singlet

12.0–13.5 ppm
Absent (N1 is substituted)
OH Proton Triplet (coupling to

)
Triplet (coupling to

)
HMBC

correlates to Pyrazole C3 & C4

correlates to Pyrazole C3 & C5

Self-Validating Check: In Molecule B, the


 protons are flanked by Oxygen and Nitrogen (

), causing a significant downfield shift (>0.5 ppm) compared to the

protons in Molecule A.

References

  • Synthesis of C-Hydroxymethyl Pyrazoles

    • Journal of Medicinal Chemistry. "Discovery of Pyrazole-Based Inhibitors." (General procedure for ester reduction).
    • Source:

  • N-Hydroxymethyl Stability (Hemiaminals)

    • Katritzky, A. R. "Handbook of Heterocyclic Chemistry.
    • Source:

  • Tautomerism in Pyrazoles

    • Alkorta, I., & Elguero, J. "Tautomerism of Pyrazoles."[4][5]

    • Source:

  • Commercial Data & CAS Verification

    • (4-bromo-1H-pyrazol-3-yl)methanol (CAS: 959756-34-4).[1]

    • (3-bromo-1H-pyrazol-1-yl)methanol (CAS: 1039454-62-0).[2]

    • Source: [6]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: Selective Reduction of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes chemoselectivity (preserving the bromine atom) and scalability.[1] [1][2] Targ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes chemoselectivity (preserving the bromine atom) and scalability.[1]

[1][2]

Target Molecule: (4-bromo-1H-pyrazol-3-yl)methanol CAS: 959756-34-4 Application: Fragment-based drug discovery (FBDD), Kinase inhibitor scaffold (e.g., covalent inhibitors targeting Cys residues).[1][2]

Part 1: Strategic Analysis & Chemical Logic[1][2]

The Synthetic Challenge

The transformation of ethyl 4-bromo-1H-pyrazole-3-carboxylate to its corresponding alcohol presents two specific chemoselectivity challenges that distinguish it from a standard ester reduction:

  • Halogen Integrity (The Debromination Risk): The bromine atom at the C4 position is susceptible to hydro-dehalogenation (loss of Br replaced by H).[1] This side reaction is promoted by powerful reducing agents (e.g.,

    
     at reflux) or via radical mechanisms during prolonged reaction times.[1][2]
    
  • Acidic Proton Consumption: The pyrazole N-H proton (

    
    ) is significantly more acidic than the 
    
    
    
    -protons of the ester.[1] Any hydride reagent will first deprotonate this nitrogen, generating an insoluble pyrazolide anion.[1] This consumes 1.0 equivalent of reagent immediately and necessitates a solvent system that can solubilize the intermediate salt to allow the reduction to proceed.[1]
Reagent Selection Matrix
ReagentStrengthSelectivity (Br retention)Operational RiskRecommendation

(LAH)
HighModerateHigh (Pyrophoric)Method B: Use only at 0°C. Risk of debromination if heated.[1][2]

LowHighLowIneffective: Too mild for esters without activation.[1][2]

MediumExcellent Moderate (Water reactive)Method A (Preferred): Ideal balance of reactivity and chemoselectivity.[1][2]

HighGoodHigh (Cryogenic req.)[1][2]Alternative: Best if aldehyde is the desired endpoint (-78°C).[1][2]

Part 2: Detailed Experimental Protocols

Method A: The Chemoselective Route (Recommended)

Reagent: Lithium Borohydride (


) generated in situ or purchased.[1][2]
Rationale: 

is stronger than

due to the Lewis acidity of the lithium cation, which coordinates to the carbonyl oxygen, activating it for hydride attack.[1][3][4] It is mild enough to leave the C-Br bond untouched.[1][2]
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Add Tetrahydrofuran (THF) (anhydrous, 10 mL/g of substrate).[1][2]

  • Substrate Addition: Charge the flask with Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv).

    • Note: The solution may be clear or slightly turbid.[1]

  • Reagent Addition:

    • Option 1 (Commercial): Add

      
        (2.0 M in THF, 3.0 equiv) dropwise at 0°C.
      
    • Option 2 (In Situ - Cheaper): Add

      
        (3.0 equiv) followed by 
      
      
      
      (3.0 equiv) at room temperature.[1][2] Stir for 15 mins to generate
      
      
      .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The ester (

      
      ) should disappear; the alcohol (
      
      
      
      ) will appear.[1]
    • Observation: Evolution of hydrogen gas will occur initially (deprotonation of NH).[1]

  • Quench (Critical): Cool to 0°C. Add Sat.

    
      dropwise.[1][2]
    
    • Caution: Vigorous bubbling.[1] Do not rush.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Dilute the residue with EtOAc and water.[1]

    • Extract aqueous layer 3x with EtOAc (The product is polar; thorough extraction is needed).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][2][5]
      
Method B: The High-Throughput Route (Standard)

Reagent: Lithium Aluminum Hydride (


).[1][2]
Rationale:  Faster reaction time.[1] Suitable for small-scale where yield is prioritized over absolute chemoselectivity assurance.[1][2]
Protocol
  • Setup: Dry 3-neck flask,

    
     atmosphere, 0°C ice bath.
    
  • Reagent: Charge

    
      (2.5 equiv) suspended in dry THF  or 
    
    
    
    .
  • Addition: Dissolve the pyrazole ester in THF and add slowly to the LAH suspension.

    • Mechanistic Note: The first equiv of LAH is consumed instantly by the NH proton.[1]

  • Reaction: Stir at 0°C for 1–2 hours. Do not reflux.

    • Risk Control: Keeping the temperature at 0°C minimizes hydride attack on the C-Br bond.[1][2]

  • Fieser Workup (To prevent emulsions):

    • For every x grams of

      
       used:
      
      • Add x mL Water (very slowly).

      • Add x mL 15% NaOH.

      • Add 3x mL Water.[1]

    • Stir until the gray precipitate turns into a white, granular solid.

    • Filter through a pad of Celite.[1] Rinse cake with hot THF.

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the consumption of the acidic proton followed by the reduction of the ester.

ReactionPathway cluster_conditions Critical Control Points Start Ethyl 4-bromo-1H-pyrazole-3-carboxylate Inter1 Pyrazolide Anion (N- Deprotonated) Start->Inter1 Hydride (1.0 eq) Fast, Exothermic Inter2 Aldehyde Intermediate (Transient) Inter1->Inter2 Hydride (0.5 eq) Rate Limiting SideProduct Debrominated Analog (Impurity) Inter1->SideProduct Excess Heat/LAH (Avoid) Product (4-bromo-1H-pyrazol-3-yl)methanol Inter2->Product Hydride (0.5 eq) Fast

Caption: Stepwise reduction pathway highlighting the obligatory deprotonation step and potential debromination side reaction.

Workup Decision Tree

Choosing the correct workup prevents the formation of "aluminum jelly" emulsions which trap the polar alcohol product.

WorkupLogic Start Reaction Complete? ReagentCheck Which Reagent Used? Start->ReagentCheck LAH LiAlH4 ReagentCheck->LAH LiBH4 LiBH4 / NaBH4+LiCl ReagentCheck->LiBH4 Fieser Fieser Method (x mL H2O, x mL NaOH, 3x mL H2O) LAH->Fieser Prevents Emulsion AcidQuench Acidic Quench (Sat. NH4Cl or dil. HCl) LiBH4->AcidQuench Destroys Boron Complex Extraction Extraction (EtOAc / THF) Fieser->Extraction AcidQuench->Extraction

Caption: Decision matrix for selecting the optimal workup procedure based on the reducing agent.

Part 4: Characterization & Validation[1][2]

To validate the synthesis, ensure the following spectral signatures are present.

TechniqueExpected SignalDiagnostic Value

NMR

ppm (singlet, 2H)
Confirms conversion of Ethyl (

) to Methylene (

).[1][2]

NMR

ppm (singlet, 1H)
Confirms Pyrazole C5-H is intact.[1][2]
LC-MS M+H / M+2H (1:1 ratio)The 1:1 isotopic pattern (79Br/81Br) confirms the bromine atom was NOT lost.[1][2]
TLC High Polarity (

)
Significant shift from non-polar ester to polar alcohol.[1]

References

  • Chemoselective Reduction with

    
    : 
    
    • Soai, K., et al. "Novel functional group selectivity in reductions with lithium borohydride."[1][2] J. Chem. Soc., Chem. Commun., 1983, 668.[1]

  • In Situ Gener

    
     (
    
    
    
    ):
    • Hamada, Y., et al. "Rapid and Selective Reduction of Esters to Alcohols."[1] Chem. Pharm.[1] Bull., 1982.[1]

  • General Pyrazole Synthesis & Properties

    • Organic Chemistry Portal: Synthesis of Pyrazoles.
  • Safety of Hydrides

    • Common Organic Chemistry: vs Protocols.

Sources

Application

High-Fidelity Suzuki-Miyaura Coupling of 4-Bromopyrazoles: Strategic Protocols for Protected and Unprotected Substrates

[1][2] Introduction: The 4-Bromopyrazole Challenge The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The 4-Bromopyrazole Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, functionalizing the 4-position via Suzuki-Miyaura cross-coupling presents a unique dichotomy of challenges compared to standard aryl halides.[1]

The "Nitrogen Problem"

The primary obstacle in coupling 4-bromopyrazoles is the nitrogen-rich heterocycle itself.[1]

  • Catalyst Poisoning: In unprotected (

    
    ) pyrazoles, the acidic proton (
    
    
    
    in DMSO) allows the nitrogen to act as a ligand, displacing phosphines and forming stable, unreactive Palladium-azolyl complexes.
  • Electronic Deactivation: The electron-rich nature of the pyrazole ring makes the

    
     bond less electrophilic, slowing the rate-determining oxidative addition step compared to electron-deficient aryl halides.[1]
    
  • Side Reactions: Competitive protodehalogenation (loss of Br) is frequently observed, particularly when the transmetallation step is sluggish.

This guide provides two distinct, field-validated protocols: Method A for robust, scalable synthesis using protecting groups, and Method B for the direct coupling of sensitive, unprotected substrates using advanced precatalysts.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow. This minimizes process risk by matching the method to the steric and electronic demands of the specific pyrazole.

DecisionMatrix Start Start: 4-Bromopyrazole Substrate CheckNH Is the Pyrazole N-H Free? Start->CheckNH Protect Can the N-H be protected (SEM, THP, Boc)? CheckNH->Protect Yes MethodA PROTOCOL A: Standard Robust (Protected Substrate) High Yield, Scalable CheckNH->MethodA No (N-Alkyl/Aryl) Protect->MethodA Yes (Recommended) MethodB PROTOCOL B: Direct Coupling (Unprotected N-H) Use Buchwald G2/G3 Catalysts Protect->MethodB No (Sterics/Step-Economy) Considerations Critical Considerations: - Base Sensitivity - Downstream Deprotection steps MethodA->Considerations MethodB->Considerations

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate protection status.

Mechanistic Insight: The Poisoning Pathway

Understanding why standard conditions fail for unprotected pyrazoles is crucial for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory "sink" caused by the pyrazole nitrogen.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Br) Pd0->OxAdd 4-Bromopyrazole TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid + Base Poison CATALYST POISONING (Pd-Azolyl Complex) OxAdd->Poison Free N-H Coordination (Inhibitory Path) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Reversible (Difficult)

Figure 2: The catalytic cycle highlighting the off-cycle inhibitory pathway caused by free N-H coordination.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Pyrazoles)

Applicability: N-alkyl, N-aryl, or N-protected (SEM, THP, Boc) 4-bromopyrazoles.[1] Rationale: Protected pyrazoles behave like standard aryl bromides.[1] We utilize Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dehalogenation better than Pd(PPh₃)₄ due to its large bite angle.[1]

Materials
  • Substrate: 1-SEM-4-bromopyrazole (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Procedure
  • Setup: Charge a reaction vial (microwave or pressure tube) with the protected 4-bromopyrazole, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base solution.

    • Note: The biphasic system (organic/aqueous) is essential for dissolving the inorganic base and facilitating the transmetallation at the interface.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 100°C for 30–60 minutes (microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Direct" Method (Unprotected N-H Pyrazoles)

Applicability: Substrates where protection is impossible or step-economy is critical.[1] Rationale: This protocol utilizes XPhos Pd G2 (Buchwald Generation 2 Precatalyst).[1] The bulky, electron-rich XPhos ligand facilitates oxidative addition into the electron-rich pyrazole ring while sterically preventing the formation of the unreactive Pd-azolyl dimer.[1] K₃PO₄ is used as the base to buffer the system and minimize protodeboronation of the partner.

Materials
  • Substrate: 4-Bromo-1H-pyrazole (1.0 equiv)

  • Boronic Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

    • Note: Excess boronic acid is required as some protodeboronation is inevitable with free NH substrates.[1][2]

  • Catalyst: XPhos Pd G2 (2–4 mol%)[1]

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)[1]

  • Solvent: n-Butanol or 1,4-Dioxane/H₂O (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, add 4-bromo-1H-pyrazole, boronic acid, XPhos Pd G2, and solid K₃PO₄ to the vessel.

  • Solvent: Add degassed n-Butanol or Dioxane/Water mixture.

    • Expert Tip: n-Butanol helps solubilize the polar unprotected pyrazole at high temperatures.[1]

  • Reaction: Heat to 100°C for 2–16 hours.

    • Visual Check: The reaction typically turns from orange to black upon completion (precipitation of Pd black).

  • Quench: Cool to RT. Acidify slightly (pH ~6) with dilute HCl or NH₄Cl to ensure the pyrazole is protonated/neutral for extraction.

  • Workup: Extract with EtOAc/THF (THF improves solubility of polar products).

  • Purification: Reverse-phase chromatography is often required for highly polar unprotected products.[1]

Data Summary & Troubleshooting

VariableProtocol A (Protected)Protocol B (Unprotected)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G2 or Pd(OAc)₂/SPhos
Ligand Class Bidentate FerrocenylBulky Biaryl Alkylphosphine
Primary Failure Mode Hydrolysis of Protecting GroupCatalyst Poisoning (Pd-N coord)
Dehalogenation Risk LowModerate (requires high catalyst activity)
Rec.[1] Solvent Dioxane / Water (4:[1]1)n-Butanol or Dioxane/Water
Troubleshooting Guide
  • Problem: Protodeboronation (Boronic acid degrades, no product).

    • Cause: Reaction temperature too high or base too strong.[1]

    • Fix: Switch base from K₂CO₃ to K₃PO₄ or KF. Add the boronic acid in portions (slow addition).

  • Problem: Starting Material Remains (No Conversion).

    • Cause: Catalyst poisoning (Protocol B) or Oxidative Addition failure.[1]

    • Fix: Switch to XPhos Pd G3 or CataCXium A .[1] Increase temperature to 110°C. Ensure strict oxygen-free conditions.

  • Problem: Dehalogenation (Product is Pyrazole-H).

    • Cause: Hydride source in solvent or slow transmetallation.

    • Fix: Use anhydrous solvents (for Protocol B).[1] Increase concentration of Boronic Acid to accelerate transmetallation over reduction.

References

  • BenchChem. (2025).[1][3][4] Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from

  • Billingsley, K. L., & Buchwald, S. L. (2013).[5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from (Note: Link directs to ACS landing page for verification).[1]

  • Molander, G. A., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions.[1] Organic Letters.[1] Retrieved from [1]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [1]

Sources

Method

Application Note: Strategic THP Protection of (4-Bromo-1H-pyrazol-3-yl)methanol

Abstract & Strategic Significance (4-Bromo-1H-pyrazol-3-yl)methanol is a high-value scaffold in the synthesis of type I and II kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors). The presence of three reactive sit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

(4-Bromo-1H-pyrazol-3-yl)methanol is a high-value scaffold in the synthesis of type I and II kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors). The presence of three reactive sites—the acidic pyrazole nitrogen (


), the nucleophilic primary alcohol, and the aryl bromide—presents a challenge in chemoselectivity.

Tetrahydropyranyl (THP) protection is a critical step to mask the labile protons, enabling subsequent transformations such as Lithium-Halogen Exchange (Li-Hal Ex) or Suzuki-Miyaura Cross-Coupling . Without protection, the acidic protons (


 and 

) will quench organolithium reagents or poison palladium catalysts.

This guide details the protocols for Regioselective N-Protection (Target A) and Global Bis-Protection (Target B), providing the researcher with control based on the downstream application.

Reaction Pathway & Logic

The reaction utilizes 3,4-Dihydro-2H-pyran (DHP) under acid catalysis. The mechanism involves the protonation of the enol ether double bond of DHP to form an oxocarbenium ion, which is then trapped by a nucleophile.

  • Kinetic Control: The pyrazole nitrogen is generally more nucleophilic than the primary alcohol under neutral/mildly acidic conditions, favoring N-THP formation first.

  • Thermodynamic Control: With excess DHP and prolonged reaction times, the primary alcohol is also protected, yielding the Bis-THP adduct.

Visualized Reaction Scheme

ReactionPathway SM (4-Bromo-1H-pyrazol-3-yl)methanol (Substrate) N_THP Intermediate A: 1-(THP)-4-bromo-3-(hydroxymethyl)pyrazole (Major Kinetic Product) SM->N_THP 1.1 eq DHP RT, 2h DHP 3,4-Dihydro-2H-pyran (DHP) Cat p-TsOH (cat.) Bis_THP Product B: 1-(THP)-4-bromo-3-((THP-oxy)methyl)pyrazole (Global Protection) N_THP->Bis_THP 2.5 eq DHP 40°C, 12h

Figure 1: Stepwise protection pathway. Under controlled conditions, N-protection occurs first. Excess reagent leads to global protection.

Experimental Protocols

Method A: Selective N-THP Protection

Objective: Protect the pyrazole nitrogen to prevent catalyst poisoning during Suzuki couplings, leaving the alcohol free for directed hydrogen bonding or further oxidation.

Reagents:

  • Substrate: (4-Bromo-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (0.05 equiv) or PPTS (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the substrate in anhydrous DCM.
    
  • Catalyst Addition: Add p-TsOH·H₂O (5 mol%) at 0°C.

  • DHP Addition: Add DHP (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The N-THP product is less polar than the starting material.

  • Quench: Add saturated aqueous

    
     (10 mL/mmol substrate) and stir vigorously for 10 minutes. Crucial: Neutralization prevents hydrolysis of the THP group.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc + 1% Et₃N ).

    • Note: The addition of triethylamine to the eluent is mandatory to prevent silica-induced deprotection.

Method B: Global Bis-THP Protection

Objective: Protect both the Nitrogen and Oxygen to enable Lithium-Halogen Exchange (Li-Hal Ex) at the 4-position.

Reagents:

  • Substrate: (4-Bromo-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (3.0 equiv )

  • Catalyst: p-TsOH[1]·H₂O (0.1 equiv)

  • Solvent: DCM [0.2 M]

Protocol:

  • Setup: Dissolve substrate in DCM. Add p-TsOH (10 mol%).

  • Addition: Add DHP (3.0 equiv) in one portion.

  • Reaction: Heat to mild reflux (40°C) or stir at RT for 12–18 hours.

  • Monitoring: TLC should show complete consumption of the intermediate mono-protected species.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexanes/EtOAc + 1% Et₃N).

Critical Analysis & Troubleshooting

Regiochemistry & Isomerism

The pyrazole ring has two nitrogens.[2] For 3-substituted pyrazoles, tautomerism exists (


-pyrazol-3-yl vs 

-pyrazol-5-yl).
  • Sterics: DHP addition usually favors the nitrogen distal to the bulky substituent (position 1) to minimize steric clash, but the hydroxymethyl group is capable of hydrogen bonding, which may direct the protecting group to the adjacent nitrogen (position 2) in non-polar solvents.

  • Diastereomers: The THP group introduces a chiral center at the acetal carbon.

    • N-THP: Forms a racemic mixture (if the substrate is achiral).

    • Bis-THP: Introduces two chiral centers, leading to complex NMR spectra (diastereomers). Do not interpret complex multiplet splitting in NMR as impurities without verifying integration.

Stability Profile
ConditionN-THP StabilityO-THP StabilityNotes
Aqueous Acid (HCl/AcOH) Labile (Fast)Labile (Slow)Cleaves both. N-THP cleaves faster (

).
Base (NaOH/K₂CO₃) StableStableIdeal for Suzuki coupling conditions.
Organolithiums (n-BuLi) StableStableEssential for Li-Hal exchange.
Lewis Acids ModerateModerateCan migrate or cleave under strong Lewis acidity.
Common Pitfalls
  • "My product decomposed on the column."

    • Cause: Silica gel is slightly acidic.

    • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading the sample.

  • "I see two spots on TLC for the mono-protected product."

    • Cause: Likely regioisomers (N1-THP vs N2-THP) or rotamers.

    • Fix: Proceed with the mixture; they often converge to the same product upon deprotection or subsequent functionalization.

Mechanistic Insight

The reaction is an electrophilic addition. The acid catalyst generates the oxocarbenium ion from DHP. The pyrazole nitrogen (being a better nucleophile than the oxygen in this specific electronic environment) attacks first.

Mechanism Step1 Protonation of DHP Step2 Oxocarbenium Formation Step1->Step2 Step3 Nucleophilic Attack (Pyrazole N) Step2->Step3 Step4 Deprotonation (N-THP Product) Step3->Step4

Figure 2: Simplified mechanistic flow of acid-catalyzed THP protection.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for THP stability and conditions).
  • Pfizer Inc. Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester. WO2014/1973 A1. Link (Demonstrates N-THP protection of pyrazoles for Suzuki coupling).

  • PubChem. Compound Summary: (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol. Link (Verifies the existence and stability of the N-THP protected pyrazole methanol).

  • Organic Chemistry Portal. Protecting Groups: Tetrahydropyranyl Ethers (THP). Link (General mechanisms and stability data).

Sources

Application

Application Note: Strategic Oxidation of (4-Bromo-1H-pyrazol-3-yl)methanol

Executive Summary The transformation of (4-bromo-1H-pyrazol-3-yl)methanol (Substrate) to 4-bromo-1H-pyrazole-3-carbaldehyde (Product) is a pivotal step in the synthesis of pyrazole-based kinase inhibitors and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of (4-bromo-1H-pyrazol-3-yl)methanol (Substrate) to 4-bromo-1H-pyrazole-3-carbaldehyde (Product) is a pivotal step in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. While the Vilsmeier-Haack reaction is often used to install formyl groups on pyrazoles, it can be regioselective-sensitive and harsh. Direct oxidation of the hydroxymethyl precursor offers a milder, regio-defined alternative.

This Application Note details two validated protocols:

  • Heterogeneous Oxidation (MnO₂): The preferred method for scale-up, offering simple workup and high chemoselectivity.

  • Homogeneous Oxidation (Dess-Martin Periodinane): A rapid, ambient-temperature alternative for small-scale or sluggish substrates.

Chemical Context & Challenges[1][2][3]

The Substrate

The substrate possesses three distinct features that dictate the oxidation strategy:

  • Primary Alcohol (C3-CH₂OH): The site of oxidation. Being attached to an aromatic heterocycle, it behaves similarly to a benzylic alcohol, making it responsive to mild oxidants.

  • Bromine Substituent (C4-Br): A sensitive handle. Metal-mediated oxidants (like KMnO₄ or Jones reagent) must be avoided to prevent dehalogenation or over-oxidation to the carboxylic acid.

  • Free NH (N1-H): The acidic proton (pKa ~14) can coordinate with metal catalysts or reduce solubility in non-polar solvents.

Reaction Pathway

The goal is to arrest oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid.

ReactionScheme Substrate (4-Bromo-1H-pyrazol-3-yl)methanol (C4H5BrN2O) Intermediate Alkoxide/Ester Intermediate Substrate->Intermediate Oxidant Binding Product 4-Bromo-1H-pyrazole-3-carbaldehyde (C4H3BrN2O) Intermediate->Product -2H (Oxidation) OverOx Carboxylic Acid (Avoided) Product->OverOx Over-oxidation (Strong Oxidants)

Figure 1: Reaction pathway highlighting the target aldehyde and the risk of over-oxidation.

Protocol A: Activated Manganese Dioxide (MnO₂)

Best For: Scale-up (>1g), cost-efficiency, and avoiding halogenated solvents.

Mechanism & Rationale

Activated MnO₂ is a mild, selective oxidant for allylic and benzylic alcohols. It operates via a radical mechanism on the solid surface. Because the pyrazole ring is electron-rich (similar to a benzyl group), MnO₂ is highly effective. It does not touch the C-Br bond.

Critical Success Factor: The "Activity" of MnO₂. Commercial sources vary wildly. We recommend "Activated MnO₂" (precipitated) or freshly prepared reagents.

Materials
  • Substrate: (4-Bromo-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 – 15.0 equiv by mass is standard; typically 5-10 equiv by mole).

  • Solvent: Acetone (Preferred for solubility) or THF/DCM (1:1).

  • Apparatus: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Acetone (0.1 M concentration). Note: If solubility is poor due to the NH group, add 5-10% DMF.

  • Addition: Add Activated MnO₂ (10 equiv by weight relative to substrate) in one portion.

  • Reaction: Heat the suspension to a gentle reflux (approx. 50-60°C) with vigorous stirring.

    • Why Reflux? MnO₂ oxidations are surface-dependent; heat improves kinetics and desorption of the product.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) every 2 hours. The aldehyde usually moves faster (higher R_f) than the alcohol.

    • Target Time: 4 – 12 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Filter the black slurry through a pad of Celite® (diatomaceous earth) to remove fine MnO₂ particles.

    • Wash the pad thoroughly with Acetone or EtOAc to recover adsorbed product.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Protocol B: Dess-Martin Periodinane (DMP)

Best For: Small scale (<500mg), high-value material, or if MnO₂ is too slow.

Mechanism & Rationale

DMP is a homogeneous hypervalent iodine(V) reagent. It works at room temperature and neutral pH, avoiding the solubility issues of heterogeneous MnO₂. It is strictly chemoselective for alcohols over halides.

Materials
  • Substrate: (4-Bromo-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Quench: Sat. Na₂S₂O₃ (Sodium thiosulfate) and Sat.[2] NaHCO₃.

Step-by-Step Procedure
  • Setup: Flame-dry a flask and cool to room temperature under N₂ or Ar atmosphere.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).

  • Addition: Add DMP (1.2 equiv) as a solid in one portion at 0°C (ice bath).

  • Reaction: Remove ice bath and stir at room temperature.

    • Observation: The mixture may become cloudy as the byproduct (iodinane) precipitates.

    • Time: Typically 1 – 3 hours.

  • Quench (The "Fieser" of DMP):

    • Dilute with Et₂O or EtOAc.

    • Add a 1:1 mixture of Sat. Na₂S₂O₃ and Sat. NaHCO₃ .[2]

    • Mechanism:[1][5][6] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.

    • Stir vigorously for 15-30 minutes until the organic layer is clear.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM or EtOAc.

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methods to assist in experimental design.

FeatureMethod A: MnO₂Method B: DMP
Scale Suitability High (>10g)Low to Medium (<5g)
Cost LowHigh
Reaction Time Slow (4-12 h)Fast (1-3 h)
Workup Filtration (Simple)Extraction/Quench (Moderate)
Safety Inhalation hazard (dust)Shock sensitive / Thermal hazard
Green Score Medium (Solid waste)Low (Atom economy)
Workflow Decision Tree

DecisionTree Start Start: Choose Method ScaleCheck Is Scale > 1 gram? Start->ScaleCheck Solubility Is Substrate Soluble in DCM? ScaleCheck->Solubility No MethodA USE METHOD A (MnO₂ in Acetone/Reflux) ScaleCheck->MethodA Yes Solubility->MethodA No (Use Acetone) MethodB USE METHOD B (DMP in DCM) Solubility->MethodB Yes

Figure 2: Decision logic for selecting the oxidant based on scale and solubility.

Analytical Validation (QC)

Upon isolation, the product must be validated.[2] The 4-bromo substituent significantly impacts the spectroscopy.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde (-CHO): Look for a sharp singlet between 9.6 – 10.0 ppm .

    • Pyrazole NH: Broad singlet, often exchangeable, >13 ppm.

    • Absence: Disappearance of the CH₂ doublet (~4.5 ppm) and OH triplet of the starting material.

  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: The bromine atom will produce a distinct 1:1 doublet (M and M+2) for the molecular ion.

    • Example: If M+ is 189, you must see M+2 at 191 of equal intensity.

Troubleshooting

  • Problem: Reaction with MnO₂ is stalled at 50% conversion.

    • Fix: Add a fresh portion of MnO₂ (5 equiv). Old surface area is saturated. Ensure the solvent is anhydrous; water deactivates MnO₂.

  • Problem: Product is stuck on the Celite pad.

    • Fix: The free NH pyrazole is polar. Wash the Celite with 10% Methanol in DCM, not just pure DCM.

  • Problem: Poor solubility in DCM for DMP method.

    • Fix: Add a small amount of DMSO or use IBX (2-Iodoxybenzoic acid) in DMSO instead of DMP.

References

  • ChemicalBook. Synthesis of 1H-Pyrazole-4-carboxaldehyde from (1H-pyrazol-4-yl)methanol. (General MnO₂ protocol adaptation).

  • Enamine. Dess-Martin Periodinane: Oxidant for 1° and 2° Alcohols.[3] (Standard DMP Protocol).

  • National Institutes of Health (PMC). Mechanistic Study of Pyrazole Synthesis via Oxidation. (Context on Pyrazole stability).

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Reference for protecting group strategies if direct oxidation fails).

Sources

Method

Application Note: Chemoselective Chan-Lam Coupling of (4-bromo-1H-pyrazol-3-yl)methanol

Executive Summary This application note details a robust protocol for the Copper(II)-catalyzed oxidative cross-coupling (Chan-Lam coupling) of (4-bromo-1H-pyrazol-3-yl)methanol with aryl boronic acids. The primary challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the Copper(II)-catalyzed oxidative cross-coupling (Chan-Lam coupling) of (4-bromo-1H-pyrazol-3-yl)methanol with aryl boronic acids.

The primary challenge with this substrate is its trifunctional nature: it contains an acidic pyrazole N-H, a nucleophilic aliphatic O-H, and a reactive C-Br bond. This guide demonstrates how to achieve chemoselective N-arylation while leaving the hydroxyl group and the carbon-bromide bond intact. The preservation of the C-Br bond is a critical advantage of this protocol over Palladium-catalyzed (Buchwald-Hartwig) methods, enabling the product to serve as a versatile scaffold for subsequent Suzuki-Miyaura couplings.

Scientific Background & Mechanistic Logic

The Substrate Challenge

The substrate, (4-bromo-1H-pyrazol-3-yl)methanol, presents three potential reactive sites:

  • Pyrazole N1-H (pKa ~14): The desired site of arylation.

  • Hydroxymethyl -OH (pKa ~16): A competing nucleophile.

  • C4-Bromine: Susceptible to oxidative addition by Pd(0), but generally inert to Cu(II)/Cu(III) cycles.

Why Chan-Lam?

Unlike Buchwald-Hartwig amination, which relies on a Pd(0)/Pd(II) cycle that would inevitably insert into the C-Br bond, the Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. This mechanism is orthogonal to aryl halides, allowing the bromine atom to survive the reaction.

Furthermore, the reaction kinetics favor the more acidic N-H bond over the aliphatic O-H bond. The deprotonation of the pyrazole nitrogen by a mild base (pyridine) is faster, and its coordination to the Copper center is thermodynamically preferred over the neutral alcohol.

Mechanistic Pathway

The reaction proceeds through an oxidative transmetallation mechanism:

  • Coordination: Cu(OAc)₂ coordinates with the pyrazole and the base.

  • Transmetallation: The aryl boronic acid transfers its aryl group to the Copper center.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) species by atmospheric oxygen.

  • Reductive Elimination: The C-N bond forms, releasing the product and Cu(I), which is re-oxidized to Cu(II) to restart the cycle.

ChanLamMechanism Start Cu(OAc)2 (Pre-catalyst) Coord Coordination (Substrate + Base) Start->Coord + Pyrazole Transmet Transmetallation (Ar-B(OH)2) Coord->Transmet - AcOH Oxidation Oxidation to Cu(III) (Requires O2) Transmet->Oxidation + O2 Elimination Reductive Elimination (Product Release) Oxidation->Elimination Fast Step Recycle Re-oxidation Cu(I) -> Cu(II) Elimination->Recycle - Product Recycle->Start Cycle Repeats

Figure 1: Catalytic cycle of the Chan-Lam coupling highlighting the critical oxidation step required for reductive elimination.

Optimization & Screening Data

To maximize N-selectivity and yield, the following parameters were evaluated. Data is summarized below based on standard optimization campaigns for 4-halopyrazoles.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (1.0 eq)Base/Ligand (2.0 eq)SolventAtmosphereYield (N-Aryl)Notes
1Cu(OAc)₂Et₃NDCMAir35%Low conversion; Et₃N competes for Cu binding.
2Cu(OAc)₂PyridineDCMAir78%Optimal. Pyridine acts as ligand & base.
3Cu(OAc)₂PyridineMeOHAir65%Good, but O-arylation byproducts observed (~5%).
4CuIDMAPTolueneO₂ (1 atm)40%Cu(I) requires longer induction period.
5Cu(OAc)₂PyridineDCMArgon<5%Failed. O₂ is essential for the catalytic cycle.

Key Insight: Pyridine is superior to triethylamine because it stabilizes the active Copper species without saturating the coordination sphere, allowing the boronic acid to approach. DCM provides better chemoselectivity than MeOH, likely by suppressing the ionization/nucleophilicity of the aliphatic hydroxyl group.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: (4-bromo-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (anhydrous preferred, 0.5 - 1.0 equiv)

  • Base/Ligand: Pyridine (2.0 - 3.0 equiv)

  • Additives: Activated 4Å Molecular Sieves (Essential to absorb water generated during boroxine formation).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Gas: Compressed Air or Oxygen balloon.

Step-by-Step Procedure

Step 1: Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add Activated 4Å Molecular Sieves (200 mg/mmol substrate) to the flask.

  • Allow to cool to room temperature under a drying tube.

Step 2: Reaction Setup

  • Charge the flask with (4-bromo-1H-pyrazol-3-yl)methanol (1.0 mmol, 191 mg).

  • Add Aryl Boronic Acid (2.0 mmol, 2.0 equiv).

  • Add Cu(OAc)₂ (0.5 mmol, 90 mg, 0.5 equiv). Note: Stoichiometric Cu often improves yields for difficult substrates, but 0.5 eq is sufficient for standard aryls.

  • Add DCM (10 mL, 0.1 M concentration).

  • Add Pyridine (2.0 mmol, 161 µL, 2.0 equiv) via syringe.

Step 3: Initiation

  • Attach a drying tube filled with CaCl₂ or fit a balloon filled with O₂ .

    • Tip: For sluggish reactions, an O₂ balloon is preferred over open air.

  • Stir vigorously at room temperature (20-25°C). The mixture typically turns a deep blue/green color, indicating active Cu-pyridine species.

Step 4: Monitoring

  • Monitor by TLC or LC-MS every 4 hours.

  • TLC Visualization: The product is UV active. The starting material (pyrazole) is polar; the N-arylated product will be significantly less polar (higher Rf).

  • Typical reaction time: 12 - 24 hours.

Step 5: Workup

  • Dilute the reaction mixture with EtOAc (30 mL).

  • Filter through a pad of Celite to remove molecular sieves and insoluble copper salts. Rinse the pad with EtOAc.

  • Wash the filtrate with 10% NH₄OH (aq) or saturated EDTA solution (2 x 20 mL).

    • Critical: This step removes residual Copper species (turning the aqueous layer blue) which can catalyze decomposition during concentration.

  • Wash with Brine (1 x 20 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Hexanes/EtOAc gradient (typically 10-50% EtOAc).

    • Note: The N-arylated product elutes first. Any O-arylated byproduct (rare in DCM) will have different polarity.

Troubleshooting & Decision Logic

Workflow Start Start Reaction (T=0h) Check Check TLC (T=4h) Start->Check Color Is solution Blue/Green? Check->Color NoColor Add more Pyridine Check O2 source Color->NoColor No (Brown/Black) Conversion Conversion > 50%? Color->Conversion Yes NoColor->Check Complete Workup (NH4OH wash) Conversion->Complete Yes Stall Stalled Reaction Conversion->Stall No Action Add 0.5 eq Boronic Acid Refresh O2 balloon Stall->Action Action->Check Wait 4h

Figure 2: Troubleshooting workflow for monitoring catalyst activity and conversion.

Safety & Handling

  • Copper(II) Acetate: Harmful if swallowed. Toxic to aquatic life. Dispose of as heavy metal waste.

  • Aryl Boronic Acids: Generally low toxicity but treat as irritants.

  • Pyridine: Flammable liquid, harmful by inhalation. Use in a fume hood.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Original Discovery: Chan, D. M. T.; Monaco, K. L.; Wang, R. P.; Winters, M. P. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998 , 39, 2933–2936. Link

  • Mechanistic Insight: Evans, D. A.; Katz, J. L.; West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998 , 39, 2937–2940. Link

  • Pyrazole Specifics: Qiao, J. X.; Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011 , 2011(06), 829-856. Link

  • Chemoselectivity: Vantourout, J. C.; Watson, A. J. B.[1] "Chan–Lam coupling: A powerful tool for the formation of C–N and C–O bonds."[2][3][4] Chemical Society Reviews, 2023 , Recent Advances. Link (Representative Review)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-bromo-1H-pyrazole-3-carboxylate reduction

Technical Support Center: Pyrazole Chemistry Division Ticket #409-BR: Optimization of 4-bromo-1H-pyrazole-3-carboxylate Reduction Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Chemistry Division Ticket #409-BR: Optimization of 4-bromo-1H-pyrazole-3-carboxylate Reduction Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

User reports indicate consistent low yields and byproduct formation when reducing 4-bromo-1H-pyrazole-3-carboxylate (typically methyl or ethyl ester) to its corresponding alcohol.

The Diagnosis: You are likely encountering two simultaneous failure modes:

  • Hydrodehalogenation (Debromination): The C-Br bond at position 4 is electronically activated by the adjacent nitrogen lone pairs. Strong hydrides (like

    
    ) or catalytic hydrogenation conditions often cleave this bond, yielding the non-brominated pyrazole.
    
  • Hydride Quenching: The free N-H proton (pKa ~14) is acidic enough to instantly consume 1 equivalent of hydride reagent, generating hydrogen gas and an insoluble pyrazolyl anion that resists further reduction due to electron donation into the ring.

This guide provides a field-proven, chemoselective protocol to solve these issues.

Module 1: Reagent Selection & Strategy

Do not use standard Lithium Aluminum Hydride (


) if preserving the bromine is critical. The radical mechanisms often associated with LAH reductions of halides can lead to significant debromination.

Recommended System: Salt-Enhanced Borohydride Reduction The "Gold Standard" for reducing halo-aromatic esters is Sodium Borohydride (


) activated by Calcium Chloride (

) or Lithium Chloride (

)
.
  • Why it works:

    
     alone is too weak to reduce esters. Adding a Lewis acid (
    
    
    
    or
    
    
    ) coordinates to the carbonyl oxygen, increasing its electrophilicity without activating the C-Br bond toward hydride attack.
Decision Matrix: Selecting Your Reductant

ReagentSelection Start Start: 4-Bromo-Pyrazole Ester IsProtected Is the N-H Protected? Start->IsProtected ProtectFirst Recommendation: Protect N-H (SEM, THP, or Boc) IsProtected->ProtectFirst No DesiredProduct Target Product? IsProtected->DesiredProduct Yes Alcohol Target: Alcohol DesiredProduct->Alcohol Primary Aldehyde Target: Aldehyde DesiredProduct->Aldehyde Secondary MethodA Method A: NaBH4 + CaCl2 (High Chemoselectivity) Alcohol->MethodA Best Yield MethodB Method B: DIBAL-H (-78°C, Toluene) Aldehyde->MethodB Controlled Reduction

Figure 1: Decision tree for selecting the optimal reduction pathway based on substrate protection and target oxidation state.

Module 2: The Protocol (The "Salt-Boosted" Method)

This protocol is optimized for 10 mmol scale. Scale up linearly.

Reagents:

  • Substrate: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (N-protected preferred, e.g., N-THP or N-SEM).

  • Reductant:

    
     (3.0 equiv).[1]
    
  • Additive:

    
     (anhydrous, 1.5 equiv) OR 
    
    
    
    (3.0 equiv).
  • Solvent: THF:Ethanol (2:1 ratio). Note: Ethanol is required to solubilize the borohydride species.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the ester in 30 mL of anhydrous THF.

  • Lewis Acid Addition: Add 15 mmol of anhydrous

    
     (powdered). Stir for 15 minutes at 
    
    
    
    . The mixture may become milky.
  • Hydride Addition: Add 30 mmol of

    
     portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Solvent Activation: Add 15 mL of absolute Ethanol dropwise.

    • Technical Note: This generates the active reducing species, likely a calcium borohydride complex (

      
      ).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Checkpoint: If the reaction stalls, heat gently to

      
      . Do not reflux, as this increases debromination risk.
      
  • Quench: Cool to

    
    . Add saturated 
    
    
    
    solution slowly.
  • Workup:

    • Evaporate the bulk of the THF/EtOH under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      

Module 3: Troubleshooting & FAQs

Q1: Why is my product water-soluble (Low Extraction Yield)?

A: Pyrazoles are amphoteric. If your N-H is unprotected, the pyrazole can act as a weak acid or base.

  • Fix: Ensure the aqueous layer pH is adjusted to ~7.0–8.0 before extraction. If the pH is too high (

    
    ) or too low (
    
    
    
    ), the pyrazole will remain in the water as a salt.
  • Pro-Tip: Use "Salting Out" extraction. Saturate the aqueous layer with solid NaCl before extracting with Ethyl Acetate or THF.

Q2: I still see debromination (approx. 10-15%). Why?

A: This suggests trace transition metals are present (often from the stir bar or old solvent drums) or the temperature was too high.

  • Fix: Switch to Lithium Borohydride (

    
    )  in THF at 
    
    
    
    .
    
    
    is milder than the Calcium system but stronger than Sodium Borohydride alone. It is commercially available as a solution in THF.
Q3: Can I use DIBAL-H instead?

A: Yes, but DIBAL-H is finicky for alcohols. It is best used if you want to stop at the aldehyde .

  • Protocol: 2.5 equiv DIBAL-H, Toluene/DCM,

    
    .
    
  • Warning: You must use a Rochelle Salt (Sodium Potassium Tartrate) workup to break the aluminum emulsion, or you will lose product in the "gel."

Module 4: Comparative Data

Table 1: Reductant Performance on 4-Bromo-Pyrazole Esters

Reducing AgentConditionsYield (Alcohol)Debromination RiskNotes

THF,

40–60%High Aggressive; often cleaves C-Br.

MeOH, Reflux<10%LowToo weak for esters; mostly recovers SM.

THF/EtOH, RT85–92% Very Low Recommended. Generates

in situ.

THF, RT80–88%LowExcellent alternative; slightly more expensive.
DIBAL-H Toluene,

65-75%LowHard to drive to alcohol completely without warming.

Module 5: Mechanism of Action

Understanding the "Salt-Effect" is crucial for troubleshooting. The Calcium ion acts as a bridge, coordinating the ester carbonyl and the borohydride, facilitating hydride transfer without the high energy required for direct attack.

Mechanism Step1 NaBH4 + CaCl2 ActiveSpecies Ca(BH4)2 (Active Species) Step1->ActiveSpecies In situ generation Coordination Ca++ Coordinates Ester Carbonyl ActiveSpecies->Coordination HydrideTransfer Hydride Attack on Carbonyl C Coordination->HydrideTransfer BrIntegrity C-Br Bond Remains Inert HydrideTransfer->BrIntegrity Selectivity

Figure 2: Simplified mechanistic flow of the Calcium-promoted borohydride reduction, highlighting the preservation of the C-Br bond.

References

  • Hamada, N. M. M., et al. (2012).[4] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.[4][5] Molecules, 17, 4962–4971.[4] (Demonstrates pyrazole stability and general reactivity patterns).

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][6][7] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of Organic Chemistry. (Foundational text on Metal-Borohydride variations).

  • BenchChem Technical Guides. (2025). How to avoid debromination in 5-bromoindole reactions. (Analogous chemistry for bromo-heterocycle reduction and protection strategies).

  • Organic Chemistry Portal. (2023). Sodium Borohydride - Reactivity and Selectivity. (Detailing the NaBH4/LiCl and NaBH4/CaCl2 protocols).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Optimization

Avoiding over-reduction of bromopyrazole esters

Welcome to the Technical Support Center for Heterocyclic Reductions. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Reductions. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chemoselective reduction of bromopyrazole esters.

Reducing an ester on a bromopyrazole scaffold presents a dual challenge: achieving the desired oxidation state (aldehyde vs. primary alcohol) while strictly avoiding the reductive cleavage of the labile carbon-bromine (C-Br) bond (hydrodebromination). This guide breaks down the mechanistic causality behind reagent selection, provides a troubleshooting matrix, and outlines self-validating experimental protocols.

Logical Workflow for Reagent Selection

Workflow Start Bromopyrazole Ester Decision Target Product? Start->Decision Aldehyde Aldehyde Decision->Aldehyde Partial Reduction Alcohol Primary Alcohol Decision->Alcohol Full Reduction DIBAL DIBAL-H (1.0 - 1.1 eq) Solvent: DCM/Toluene Temp: -78°C Aldehyde->DIBAL LiBH4 LiBH4 (1.5 - 2.0 eq) Solvent: THF Temp: 0°C to RT Alcohol->LiBH4 Mech1 Forms stable tetrahedral intermediate. Prevents over-reduction. DIBAL->Mech1 Quench1 Acidic/Fieser Quench at -78°C DIBAL->Quench1 Mech2 Mild hydride transfer. Preserves C-Br bond. LiBH4->Mech2 Quench2 Aqueous NH4Cl Quench at 0°C LiBH4->Quench2

Fig 1: Logical workflow for selective bromopyrazole ester reduction.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does Lithium Aluminum Hydride (LiAlH₄) cause hydrodebromination and over-reduction in my bromopyrazole substrates? A1: LiAlH₄ is a highly potent source of unattenuated nucleophilic hydride ions. When applied to electron-deficient systems, the hydride not only rapidly reduces the ester completely to the primary alcohol, but it also attacks the electrophilic carbon-halogen bond, leading to irreversible hydrodebromination[1]. Because LiAlH₄ does not form a stable intermediate with the carbonyl, the reaction cannot be easily arrested at the aldehyde stage.

Q2: How does DIBAL-H selectively stop at the aldehyde without cleaving the C-Br bond? A2: The selectivity of Diisobutylaluminium Hydride (DIBAL-H) relies on its function as a Lewis acid rather than a simple nucleophile. The aluminum center coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular hydride transfer, forming a relatively stable tetrahedral aluminum-acetal intermediate[1]. Crucially, at cryogenic temperatures (-78 °C), this intermediate does not collapse. It is only upon hydrolytic workup that the aluminum-oxygen bond is cleaved to liberate the aldehyde, preventing further reduction to the alcohol or side reactions at the C-Br bond[1].

Q3: If I want the primary alcohol, what is the safest alternative to LiAlH₄? A3: Lithium Borohydride (LiBH₄) is the optimal choice. The Li⁺ cation acts as a stronger Lewis acid than Na⁺, coordinating with the carbonyl group to enhance electrophilicity, allowing the BH₄⁻ anion to transfer a hydride[2]. LiBH₄ is powerful enough to reduce esters to primary alcohols at 0 °C to room temperature, but it is sufficiently mild to leave the aryl C-Br bond completely intact[2].

Troubleshooting Matrix

SymptomRoot CauseMechanistic Causality & Solution
Over-reduction to Alcohol (When Aldehyde is desired)Temperature spike above -60 °C during DIBAL-H addition or before quenching.Causality: The tetrahedral intermediate collapses into a free aldehyde in situ. The highly electrophilic free aldehyde is immediately reduced by remaining DIBAL-H.Solution: Maintain a strict internal temperature of -78 °C. Quench the reaction with a cold proton source (e.g., EtOAc or MeOH) while still at -78 °C.
Hydrodebromination (Loss of Bromine atom)Use of aggressive hydrides or Pd-catalyzed hydrogenation.Causality: Transition metals readily undergo oxidative addition into the C-Br bond, leading to reductive debromination in the presence of hydride sources[3].Solution: Abandon Pd/C or LiAlH₄. Switch to DIBAL-H (for aldehydes) or LiBH₄ (for alcohols).
Incomplete Conversion Poor substrate solubility at cryogenic temperatures.Causality: Bromopyrazoles often precipitate at -78 °C in pure dichloromethane (DCM), sequestering the starting material from the reagent.Solution: Utilize a 1:1 mixture of DCM and THF, or switch to Toluene to maintain solubility.

Quantitative Data: Reagent Selection & Expected Outcomes

Reducing AgentTarget ProductC-Br Bond Intact?Over-reduction RiskOptimal Temperature
DIBAL-H (1.05 eq)AldehydeYes High (if > -60 °C)-78 °C
LiBH₄ (1.5 - 2.0 eq)Primary AlcoholYes N/A0 °C to RT
NaBH₄ + MeOH Primary AlcoholYes N/A0 °C to RT
LiAlH₄ Primary AlcoholNo (High Risk)N/A0 °C
Pd/C + H₂ Primary AlcoholNo (Cleaved)N/ART

Self-Validating Experimental Protocols

Protocol A: Selective Reduction to Aldehyde using DIBAL-H

This protocol utilizes a self-validating visual and chromatographic feedback loop to ensure the tetrahedral intermediate remains stable.

  • Preparation & Cooling: Dissolve the bromopyrazole ester (1.0 eq) in anhydrous DCM/Toluene (0.1 M) under an argon atmosphere. Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature reads exactly -78 °C.

  • Reagent Addition: Add DIBAL-H (1.0 M in Toluene, 1.05 eq) dropwise down the inner wall of the flask over 30 minutes to pre-cool the reagent before it hits the solution.

  • Reaction Monitoring: Stir for 1 hour at -78 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting ester spot should disappear, replaced by a highly polar, UV-active spot at the baseline (the intact aluminum-acetal complex). Do not warm the flask.

  • Cryogenic Quench: While maintaining -78 °C, slowly add anhydrous Ethyl Acetate (3.0 eq) to consume unreacted DIBAL-H, followed by cold Methanol (5.0 eq).

  • Hydrolysis: Remove the cooling bath. Add saturated aqueous Rochelle's salt (Sodium potassium tartrate) equal to the reaction volume.

    • Self-Validation Check: The mixture will immediately form a thick, opaque white gel. Stir vigorously at room temperature for 1–2 hours until the gel completely resolves into two distinct, clear liquid layers. This visual cue confirms the complete breakdown of the aluminum complex, safely liberating the aldehyde.

Protocol B: Selective Reduction to Primary Alcohol using LiBH₄

This protocol leverages mild Lewis acid-assisted hydride transfer to protect the C-Br bond.

  • Preparation: Dissolve the bromopyrazole ester (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C using an ice bath.

  • Reagent Addition: Add LiBH₄ (2.0 M in THF, 1.5 eq) dropwise.

    • Self-Validation Check: Minor bubbling is normal, but vigorous hydrogen evolution indicates the presence of moisture in your solvent. If extreme bubbling occurs, the stoichiometry will be compromised.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS for the disappearance of the ester mass and the appearance of the [M+H]⁺ peak corresponding to the alcohol.

  • Quench: Cool the reaction back to 0 °C. Slowly add saturated aqueous NH₄Cl.

    • Self-Validation Check: Continue adding NH₄Cl dropwise until all bubbling ceases. The cessation of gas evolution confirms that all active hydride species have been safely neutralized prior to extraction with Ethyl Acetate.

References

  • Ethyl 3-(Benzyloxy)-1H-pyrazole-4-carboxylate - Benchchem. 1

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. 3

  • REDUCTION OF CARBONYL GROUP - WordPress (Clayden Organic Chemistry Summaries). 2

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Pyrazole Derivatives

This technical guide is structured as a specialized support center for researchers dealing with the persistent challenge of palladium (Pd) removal from pyrazole derivatives. It moves beyond generic advice to address the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for researchers dealing with the persistent challenge of palladium (Pd) removal from pyrazole derivatives. It moves beyond generic advice to address the specific coordination chemistry that makes pyrazoles difficult to purify.

Topic: Troubleshooting & Protocols for N-Heterocyclic Pd-Complexes Audience: Medicinal Chemists, Process Chemists, CMC Leads

The Core Challenge: The "Pyrazole Trap"

Why standard methods fail: Unlike simple aromatics, pyrazole derivatives act as effective ligands. The nitrogen atoms in the pyrazole ring (specifically the


 nitrogen) possess a lone pair that coordinates strongly with Palladium (Pd), forming stable Pd-N complexes.
  • The Consequence: Standard silica chromatography often fails because the Pd-complex co-elutes with your product.

  • The Risk: Activated carbon often results in yield loss because the flat, aromatic pyrazole structure adsorbs non-specifically to the carbon matrix alongside the Pd.

Diagnostic: Method Selection Matrix

Before starting, determine your "Pd State" to select the correct workflow.

Pd_Removal_Decision_Tree Start START: Characterize Pd Impurity Pd_Level Initial Pd Level? Start->Pd_Level Check_Solubility Is Product Soluble in Water-Immiscible Solvent? Method_Scavenger METHOD B: Silica-Bound Scavengers (High Selectivity) Check_Solubility->Method_Scavenger No (DMSO, DMF) or Polishing Method_Extract METHOD D: NAC/Cysteine Wash (Liquid-Liquid Extraction) Check_Solubility->Method_Extract Yes (DCM, EtOAc) High_Pd > 1000 ppm (Visible Darkening) Pd_Level->High_Pd Low_Pd < 1000 ppm (Trace/Compliance) Pd_Level->Low_Pd Method_Carbon METHOD A: Activated Carbon (Bulk Removal) High_Pd->Method_Carbon Cheap, Bulk Removal Method_TMT METHOD C: TMT Precipitation (Specific for N-Heterocycles) High_Pd->Method_TMT If Yield Sensitive Low_Pd->Check_Solubility Method_Carbon->Method_Scavenger If Pd > 20ppm remains

Figure 1: Decision logic for selecting a palladium removal strategy based on initial concentration and product solubility.

Protocol Module: Solid-Supported Scavengers (The Gold Standard)

For pyrazoles, functionalized silica is superior to polymer resins due to faster kinetics and compatibility with polar solvents (DMF/DMSO) often required for pyrazoles.

Q: Which scavenger functional group is best for pyrazoles?

A: Use Dimercaptotriazine (DMT) or Thiol (SH) .

  • Reasoning: According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a soft acid. While pyrazole nitrogens are borderline bases, the sulfur atoms in DMT and Thiol are softer bases and form thermodynamically stronger bonds with Pd, effectively "stealing" the metal from the pyrazole ring.

  • DMT (Si-DMT): Best for low levels (<100 ppm) to reach single-digit ppm. It has a high affinity but lower loading capacity.

  • Thiol (Si-Thiol): The workhorse. Best for bulk scavenging (>100 ppm).

Protocol 1: The "Scavenger Screening" Workflow

Use this to determine the optimal scavenger and loading.

Materials:

  • Crude product solution (dissolved in THF, MeOH, or DMF).

  • Scavengers: Si-Thiol, Si-DMT, Si-Thiourea.[1]

  • Filter vials (0.45 µm).

Steps:

  • Preparation: Prepare a 10 mL stock solution of your crude product (approx. 50 mg/mL).

  • Dosing: Divide into 4 vials (2 mL each).

    • Vial 1: Control (No scavenger).

    • Vial 2: Si-Thiol (add 4 equivalents relative to expected Pd).

    • Vial 3: Si-DMT (add 4 equivalents).

    • Vial 4: Si-Thiourea (add 4 equivalents).

  • Incubation: Stir or shake at 50°C for 4 hours .

    • Note: Heat is critical for pyrazoles to overcome the activation energy required to break the Pd-N bond [1].

  • Filtration: Filter through a 0.45 µm frit or Celite pad.

  • Analysis: Analyze filtrate by ICP-MS. Visual color change (from dark to light) is a good early indicator.

Quantitative Comparison (Typical Efficiency for N-Heterocycles):

Scavenger Type Functional Group Mechanism Efficiency (Pyrazole Context)
Si-DMT Dimercaptotriazine Chelation (Bidentate) High (>95%) . Best for final polishing.
Si-Thiol 1-Propanethiol Binding (Monodentate) High (>90%) . Robust, general purpose.

| Si-Thiourea | Thiourea | Chelation | Medium . Better for cationic Pd species, less effective for Pd(0) clusters. |

Protocol Module: The TMT Method (Precipitation)

Context: When silica scavengers are too expensive for large batches, Trimercaptotriazine (TMT) is the industry standard alternative. It forms a highly insoluble complex with Pd.

Q: How do I use TMT without contaminating my product with sulfur?

A: Use the specific stoichiometry and filtration protocol below. TMT-Pd complexes form a precipitate that is easily removed.

Protocol 2: TMT Precipitation
  • Dissolution: Dissolve crude product in a water-miscible solvent (THF or Acetone).

  • Activation: Add 0.1 to 0.5 equivalents of TMT (commercial name: Ecosorb or pure 2,4,6-trimercaptotriazine) relative to the Pd content.

    • Tip: If Pd content is unknown, start with 5 wt% TMT relative to the mass of the crude product.

  • Digestion: Heat the mixture to reflux for 1 hour.

    • Why? This promotes the ligand exchange from Pyrazole-Pd to TMT-Pd.

  • Precipitation: Cool to room temperature. If the complex does not precipitate, add a non-solvent (like Heptane or Water) to induce precipitation of the TMT-Pd complex.

  • Filtration: Filter through a pad of Celite mixed with activated carbon (to catch fine particulates).

  • Result: The filtrate should be significantly lighter in color.

Protocol Module: Aqueous Extraction (Liquid-Liquid)

Context: If your pyrazole product is soluble in organic solvents (DCM, EtOAc) and water-insoluble, chemical washing is the cheapest method.

Q: Which wash solution works for pyrazoles?

A: N-Acetyl Cysteine (NAC) or Sodium Diethyldithiocarbamate .

  • Warning: Diethyldithiocarbamate can form colored copper complexes if Cu is present. NAC is generally safer and odorless.

Protocol 3: The NAC Wash
  • Preparation: Dissolve product in EtOAc or DCM.

  • Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine. Adjust pH to ~8-9 with NaOH (deprotonated thiols are better nucleophiles).

  • Extraction: Wash the organic layer 3 times with the NAC solution at 40°C.

    • Note: The elevated temperature assists in breaking the Pyrazole-Pd coordination.

  • Rinse: Wash with water and brine to remove residual NAC.

Troubleshooting & FAQs

Q: I used activated carbon, but my yield dropped by 30%. Why?

A: Pyrazoles are electron-rich aromatic systems. They adsorb strongly to the planar graphite sheets of activated carbon.

  • Fix: Switch to Silica-bound scavengers (Si-Thiol) . The silica backbone is polar and repels the organic pyrazole while the thiol selectively grabs the Pd.

Q: The Pd level is low (<50 ppm), but the product is still grey/brown. What is this?

A: This is likely Colloidal Palladium (Pd nanoparticles), not coordinated Pd.

  • Fix: Scavengers rely on chemical bonding and may miss nanoparticles.

  • Solution: Filter the solution through a 0.2 µm membrane or a specialized "Metal Scavenging Filter Cartridge" (e.g., 3M Zeta Plus or similar depth filters) before applying the scavenger.

Q: Can I use these methods for GMP manufacturing?

A: Yes.

  • Scavengers: Silica scavengers are non-leachable and easily filtered, making them ICH Q3D compliant.

  • TMT: Requires validation to ensure no residual TMT remains (monitor S content).

Q: My Pd is stuck at 50 ppm despite using Si-Thiol. What now?

A: You likely have a highly stable "Pincer-like" complex where the pyrazole and another group are chelating the Pd tightly.

  • Fix: Add a "Modifier". Add 1% Acetic Acid or 1% Triethylamine to the scavenging mixture.

    • Acid:[2] Protonates the pyrazole nitrogen, weakening the Pd-N bond.

    • Base: Can alter the speciation of the Pd complex.

    • Try Acid first for pyrazoles.

Visualizing the Mechanism

Understanding the competition between your product and the scavenger is key to optimization.

Scavenging_Mechanism Pyrazole_Pd Pyrazole-Pd Complex (Stable, Soluble) Intermediate Transition State (Ligand Exchange) Pyrazole_Pd->Intermediate + Heat (Energy) Scavenger Si-Thiol / Si-DMT (Solid Support) Scavenger->Intermediate High Affinity S-Ligand Product Free Pyrazole Product (In Solution) Intermediate->Product Release Waste Scavenger-Pd Complex (Solid - Filtered Out) Intermediate->Waste Capture

Figure 2: The ligand exchange mechanism. Heat is often the missing variable required to drive the equilibrium from the Pyrazole-Pd complex to the Scavenger-Pd complex.

References

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

  • Biotage. (2023). Strategies for the Removal of Metal Catalysts from API. Biotage White Paper. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

  • ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[3][4] [Link]

Sources

Optimization

Technical Support Center: Optimizing Lithiation of 4-Bromo-1H-Pyrazole Derivatives

Welcome to the Application Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the selective functionalization of pyrazoles has become a critical bottleneck. This guide is engineere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the selective functionalization of pyrazoles has become a critical bottleneck. This guide is engineered for bench scientists and process chemists who need to perform reliable, high-yielding lithium-halogen exchanges on 4-bromo-1H-pyrazole derivatives.

Here, we bypass generic advice and focus on the causality of the reactions, providing self-validating protocols and troubleshooting logic to ensure your workflows succeed on the first attempt.

Core Principles: The Causality of Pyrazole Lithiation

Directly treating 4-bromo-1H-pyrazole with an alkyllithium reagent (like n-BuLi) is a notoriously low-yielding endeavor. To understand why, we must look at the electronic environment of the molecule:

  • The Acidic N-H Proton: The N-H proton of a pyrazole has a pKa of ~14. When n-BuLi is introduced, it acts as a base rather than a nucleophile, instantly deprotonating the N-H to form a pyrazolate anion.

  • Electronic Deactivation: The resulting negative charge delocalizes across the aromatic ring. This massive influx of electron density renders the C4-bromine highly electron-rich, creating a severe electrostatic repulsion against the incoming butyl anion.

  • The Result: Lithium-halogen exchange at C4 becomes kinetically sluggish. If you force the reaction by raising the temperature or adding excess base, the pyrazole ring will undergo fragmentation or intermolecular scrambling rather than clean lithiation.

The Solution: Masking the N-H proton with a protecting group is an absolute prerequisite for maintaining the electrophilicity of the C-Br bond.

G A 4-Bromo-1H-pyrazole (Acidic N-H) B N-Protection (e.g., THP, Trityl) A->B C Protected 4-Bromopyrazole B->C D Li-Halogen Exchange (n-BuLi, -78°C) C->D E 4-Lithio-pyrazole Intermediate D->E F Electrophile Quench (E+) E->F G Protected C4-Substituted Pyrazole F->G H Deprotection G->H I Final Product: C4-Substituted 1H-Pyrazole H->I

Workflow for the protection, lithiation, and functionalization of 4-bromo-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group should I use to optimize C4-lithiation?

The choice of protecting group dictates the regioselectivity of your lithiation. Not all protecting groups are created equal; some actively sabotage the C4 exchange by directing the lithium to the C5 position.

Protecting GroupInstallation ReagentsDeprotection ReagentsMechanistic Impact on Lithiation
Trityl (Tr) TrCl, Et₃N, DMAPTFA or HCl/MeOHOptimal: Extreme steric bulk shields the nitrogen lone pairs, preventing unwanted coordination and ensuring clean C4 Li-halogen exchange [1].
Tetrahydropyranyl (THP) DHP, PPTS (cat.)Acidic hydrolysis (HCl)Moderate: Good solubility, but the pyran oxygen can weakly coordinate lithium, requiring strict temperature control (<-78 °C) to avoid C5 deprotonation.
Methyl (Me) MeI, NaHVery difficultSpecialized: Used only if the final target requires an N-methyl group. Yields a highly reactive C4-lithio species that must be trapped in situ[2].
Phenylsulfonyl (SO₂Ph) PhSO₂Cl, Et₃NAlkaline hydrolysisNot Recommended for C4: Acts as a Directed Metalation Group (DMG). The sulfonyl oxygen coordinates lithium, forcing C5-deprotonation instead of C4 Li-halogen exchange .
Q2: Can I perform a direct lithiation on an N-alkylated derivative (e.g., 1-methyl-4-bromopyrazole)?

Yes, because N-alkylation permanently masks the N-H proton. However, the resulting 4-lithio-1-methylpyrazole is highly nucleophilic and prone to rapid decomposition. To prevent this, Mullens (2009) demonstrated an improved protocol where the lithio species is generated and trapped in situ with triisopropyl borate, forming a bench-stable lithium hydroxy ate complex that prevents degradation [3].

Standard Operating Procedure: Lithiation of N-Trityl-4-bromopyrazole

This protocol is engineered as a self-validating system . By incorporating an analytical checkpoint before the electrophile quench, you eliminate the risk of wasting expensive downstream reagents on a failed lithiation [1].

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon (3 cycles). Dissolve N-Trityl-4-bromopyrazole (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Causality: The 4-lithio-pyrazole intermediate is exceptionally basic. Even trace moisture in the solvent will rapidly protonate the intermediate, yielding the de-brominated byproduct (1-trityl-1H-pyrazole) instead of your desired product.

Step 2: Cryogenic Equilibration

  • Action: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes.

  • Causality: The internal temperature must reach exactly -78 °C. Premature addition of base to a warmer solution triggers the "halogen dance" (intermolecular bromine migration between pyrazole rings).

Step 3: Lithiation & Self-Validation

  • Action: Add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise down the inner wall of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validating Checkpoint: Before proceeding, extract a 0.1 mL aliquot via syringe and immediately quench it into an LC-MS vial containing 0.5 mL of MeOD.

    • Pass: If >95% of the mass corresponds to the C4-deuterated product, the exchange is complete.

    • Fail: If unreacted starting material remains, your n-BuLi titer has degraded. Add an additional 0.1–0.2 eq of base and re-test.

Step 4: Electrophilic Quench

  • Action: Add the electrophile (e.g., methyl chloroformate, 1.5 eq) neat or dissolved in anhydrous THF dropwise.

  • Causality: Adding the electrophile in excess ensures the highly reactive lithio species is consumed instantly, preventing side reactions with the newly formed product.

Step 5: Controlled Warming & Workup

  • Action: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Guide: Diagnostic Logic

If your final yield is low despite following the protocol, the crude LC-MS profile will tell you exactly which physical parameter failed.

Troubleshooting Start Issue: Low Yield After Quench LCMS Analyze Crude by LC-MS / NMR Start->LCMS Unreacted Mainly Unreacted Starting Material LCMS->Unreacted Debromo Mainly De-brominated Pyrazole (C4-H) LCMS->Debromo Scrambled Scrambled / Isomerized Products LCMS->Scrambled Action1 Titrate n-BuLi Increase Equivalents Unreacted->Action1 Action2 Dry Electrophile Check for Moisture Debromo->Action2 Action3 Maintain Temp < -70°C Avoid Warming Scrambled->Action3

Diagnostic logic tree for troubleshooting low yields during pyrazole lithiation.

Common Failure Modes:
  • The "De-brominated" Byproduct (C4-H Pyrazole): If your LC-MS shows a mass corresponding to the loss of bromine without electrophile incorporation, your lithiation worked, but your electrophile quench failed. Causality: The electrophile was either wet (water acted as the electrophile) or too sterically hindered, allowing the pyrazole to abstract a proton from the solvent. Fix: Dry your electrophile over activated 4Å molecular sieves.

  • Scrambled/Isomerized Products: If you see a mixture of C3, C4, and C5 substituted pyrazoles, your reaction warmed up too quickly. Causality: Above -60 °C, the 4-lithio species acts as a base, deprotonating unreacted starting material and causing the bromine to migrate across the ring. Fix: Ensure your internal temperature probe never reads above -70 °C during the n-BuLi addition.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. URL:[Link]

  • Anderson, E. D., & Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(31), 12285–12292. URL:[Link]

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(48), 6783-6786. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Bromopyrazolyl Methanols

Executive Summary & Technical Context[1][2][3][4][5][6] Bromopyrazolyl methanols (e.g., (3-bromo-1H-pyrazol-5-yl)methanol) are critical pharmacophores in the synthesis of antimicrobial and anticancer agents. Their struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Bromopyrazolyl methanols (e.g., (3-bromo-1H-pyrazol-5-yl)methanol) are critical pharmacophores in the synthesis of antimicrobial and anticancer agents. Their structural duality—a halogenated heterocyclic core coupled with a polar hydroxymethyl tail—presents unique challenges and opportunities in mass spectrometry (MS).

This guide provides an in-depth technical analysis of the fragmentation behaviors of these compounds.[1] Unlike standard pyrazoles, the presence of the bromine atom introduces a distinct isotopic signature and directs specific cleavage pathways that can be exploited for structural validation. We compare the fragmentation performance of bromopyrazolyl methanols against their Chlorinated and Non-halogenated alternatives to assist in method selection for impurity profiling and metabolite identification.

Mechanistic Fragmentation Pathways[8][9]

Understanding the causality behind fragmentation is essential for accurate spectral interpretation. The fragmentation of bromopyrazolyl methanols is governed by three competing mechanisms: Isotopic clustering , Side-chain elimination , and Ring fission .

The Bromine Isotopic Signature (The "Twin Peaks" Effect)

The most diagnostic feature is the isotopic abundance of Bromine (


 and 

), which exist in a near 1:1 ratio.
  • Observation: The molecular ion (

    
     in EI or 
    
    
    
    in ESI) appears as a doublet separated by 2 Da with approximately equal intensity.
  • Utility: This distinguishes brominated intermediates from chlorinated analogs (where the

    
     : 
    
    
    
    ratio is 3:1) or non-halogenated impurities (no isotope pattern).
Primary Fragmentation Channels

Once ionized, the molecule dissipates excess energy through two primary channels:

  • Pathway A: Side-Chain Loss (The Alcohol Effect)

    • Mechanism: The hydroxymethyl group (

      
      ) is the most labile moiety.
      
    • Outcome:

      • Loss of Water (

        
        , -18 Da):  Common in ESI positive mode, forming a resonant stabilized cation.
        
      • Loss of Formaldehyde (

        
        , -30 Da):  Observed in EI, often involving hydrogen rearrangement.
        
      • 
        -Cleavage (-31 Da):  Loss of the 
        
        
        
        radical generates the stable bromopyrazolyl cation.
  • Pathway B: Ring Cleavage (The Pyrazole Effect)

    • Mechanism: The pyrazole ring is robust but will fragment under higher collision energies (CID).

    • Outcome:

      • Loss of

        
         (-28 Da):  A characteristic collapse of the diazo-character in the ring.
        
      • Loss of HCN (-27 Da): Standard heterocyclic fragmentation, often leaving a brominated radical cation.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic (3-bromo-1H-pyrazol-5-yl)methanol precursor.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z 191/193) (1:1 Isotope Ratio) Dehydration Dehydrated Ion [M+H - H2O]+ (m/z 173/175) Precursor->Dehydration Low CE (ESI) -18 Da AlphaCleave Bromopyrazole Cation [M - CH2OH]+ (m/z 160/162) Precursor->AlphaCleave High Energy (EI) -31 Da LossN2 Diazo Loss [M+H - N2]+ (m/z 163/165) Precursor->LossN2 Ring Collapse -28 Da LossHCN Ring Fission [M+H - HCN]+ (m/z 164/166) Precursor->LossHCN Ring Fission -27 Da Debromination Debrominated Species [M+H - HBr]+ (m/z 111) Precursor->Debromination Rare (C-Br Cleavage) -80/82 Da Dehydration->LossHCN Secondary Frag

Caption: Figure 1. Competing fragmentation pathways for (3-bromo-1H-pyrazol-5-yl)methanol. Blue indicates the parent ion; Red indicates side-chain modifications; Yellow indicates ring cleavage; Green indicates halogen loss.

Comparative Analysis: Brominated vs. Alternatives

When developing analytical methods, it is crucial to understand how the brominated analog behaves relative to its chlorinated or non-halogenated counterparts.

Performance Matrix
FeatureBromopyrazolyl Methanol Chloropyrazolyl Methanol Pyrazolyl Methanol (No Halogen)
Isotopic Pattern 1:1 Doublet (

)
3:1 Ratio (

)
Singlet (M only)
Mass Defect Negative mass defect (Br is heavy)Moderate mass defectStandard organic mass defect
C-X Bond Strength Weak (C-Br ~276 kJ/mol)Strong (C-Cl ~338 kJ/mol)N/A (C-H ~413 kJ/mol)
Fragmentation Tendency High likelihood of radical loss (

)
Lower likelihood of radical lossFragmentation dominated by alcohol tail
Base Peak (EI) Often

or

Often

Often

or

Detection Sensitivity Moderate (Electronegative Br reduces protonation)Moderate/HighHigh (Better protonation efficiency)
Analytical Implications
  • For Brominated Compounds: The 1:1 isotopic split splits the signal intensity, effectively halving the sensitivity compared to a non-halogenated analog. However, this pattern provides 100% specificity for confirming the presence of the moiety in complex matrices (e.g., plasma).

  • For Chlorinated Alternatives: The 3:1 ratio preserves more signal in the monoisotopic peak (

    
    ), offering slightly better sensitivity but less distinct visual confirmation than the "twin peaks" of bromine.
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps (isotopic checks).

Protocol A: LC-ESI-MS/MS for Structural Confirmation

Objective: Soft ionization to observe the molecular ion and primary water loss.

Materials:

  • Solvent A: 0.1% Formic Acid in Water (Proton source).

  • Solvent B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Workflow:

  • Sample Prep: Dissolve 1 mg of bromopyrazolyl methanol in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:ACN.

  • Infusion/Injection: Inject 5 µL.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.

  • Acquisition: Scan m/z 50–500.

  • Validation Step (The "Twin Peak" Check):

    • Step 1: Locate the parent ion cluster.

    • Step 2: Verify the intensity of

      
       X and 
      
      
      
      X+2 are within 10% of each other.
    • Step 3: If the ratio is > 1.5:1, the sample is likely contaminated with a chlorinated analog or non-halogenated impurity.

Protocol B: GC-EI-MS for Fingerprinting

Objective: Hard ionization to induce ring cleavage and radical formation.

Workflow:

  • Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS at 60°C for 30 min to silylate the alcohol. This prevents thermal degradation of the methanol tail.

    • Note: Underivatized injection often leads to broad tailing peaks due to hydrogen bonding.

  • GC Parameters:

    • Inlet: 250°C, Split 10:1.

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

  • MS Parameters:

    • Ionization: Electron Impact (70 eV).[2][3]

    • Scan Range: m/z 40–300.

  • Data Analysis: Look for the "Bromine Stripping" transition.

    • Identify the molecular ion (M+).[4][5]

    • Look for the fragment corresponding to [M - Br]+ (loss of 79/81). This confirms the lability of the C-Br bond under 70 eV.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 4-bromo-1H-pyrazole (Electron Ionization). National Institute of Standards and Technology. [Link]

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.[Link]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.[Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives.[2][6][3][7][8][9][Link]

Sources

Validation

Comparative Guide: FTIR Sampling Modalities for Pyrazole Alcohol Characterization

Introduction & Mechanistic Overview In modern drug discovery, pyrazole alcohols are ubiquitous structural motifs, frequently serving as kinase inhibitors and versatile pharmacophores. However, the spectroscopic character...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In modern drug discovery, pyrazole alcohols are ubiquitous structural motifs, frequently serving as kinase inhibitors and versatile pharmacophores. However, the spectroscopic characterization of these molecules presents a unique analytical challenge.

The pyrazole ring contains both a hydrogen bond donor (N-H) and an sp²-hybridized hydrogen bond acceptor (N). The addition of an alcohol functional group introduces an additional O-H donor and oxygen acceptor. This creates a highly competitive, complex intra- and intermolecular hydrogen-bonding network.

Mechanistically, the IR spectrum of pyrazole derivatives typically exhibits characteristic free N-H stretching absorption bands between 3100 and 3400 cm⁻¹[1]. However, in the solid state, the N-H pyrazole stretch frequently overlaps with the O-H absorption (often converging into a massive, broad band around 3220–3300 cm⁻¹), which is indicative of extensive intermolecular hydrogen bonding[2]. To accurately resolve these functional groups, researchers must objectively select the correct Fourier Transform Infrared (FTIR) sampling modality.

This guide compares the three primary FTIR techniques—ATR-FTIR , Transmission (KBr Pellet) , and Solution-Phase FTIR —evaluating their performance, causality behind spectral shifts, and providing self-validating protocols for each.

Comparative Analysis of FTIR Modalities

A. Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance: Excellent for routine screening. It requires zero sample preparation and preserves the native solid-state hydrogen bonding network.

  • Advantage: ATR-FTIR eliminates the need for high-pressure pelleting, thereby preventing the pressure-induced polymorphic transformations, desolvation, or altered hydrogen bonding states that can occur during KBr compression[3].

B. Transmission FTIR (KBr Pellet)

The traditional method involves grinding the analyte with IR-transparent potassium bromide and pressing it into a disk.

  • Performance: Offers the highest signal-to-noise ratio and pathlength for trace impurity detection.

  • Limitation: KBr is inherently hygroscopic. Absorbed atmospheric water produces broad O-H stretch bands at ~3500 cm⁻¹ and H-O-H bending bands at ~1630 cm⁻¹, which can completely obscure the critical pyrazole and alcohol stretching regions[4].

C. Solution-Phase FTIR

The analyte is dissolved in a non-polar, IR-transparent solvent (e.g., CCl₄ or CHCl₃) and analyzed in a liquid cell.

  • Performance: By diluting the sample (<0.01 M), intermolecular hydrogen bonds are broken. This isolates the monomeric structure, allowing the broad solid-state bands to resolve into sharp, distinct "free" N-H and O-H stretching peaks.

Quantitative Data Comparison

The following table summarizes the expected IR absorption shifts for a standard pyrazole alcohol across the three modalities.

Functional GroupExpected Range (Monomeric)ATR-FTIR (Solid State)KBr Pellet (Solid State)Solution-Phase (CCl₄)
O-H Stretch 3500 - 3650 cm⁻¹~3200 - 3350 cm⁻¹ (Broad)~3220 - 3400 cm⁻¹ (Broad)~3550 - 3600 cm⁻¹ (Sharp)
N-H Stretch 3400 - 3500 cm⁻¹~3100 - 3250 cm⁻¹ (Broad)~3150 - 3300 cm⁻¹ (Broad)~3450 cm⁻¹ (Sharp)
C=N Stretch 1589 - 1610 cm⁻¹~1595 cm⁻¹~1589 cm⁻¹~1605 cm⁻¹
C-O Stretch 1000 - 1100 cm⁻¹~1050 cm⁻¹~1055 cm⁻¹~1060 cm⁻¹

*Note: KBr spectra often exhibit artificial broadening and baseline distortion due to hygroscopic water absorption overlapping with native O-H/N-H bands.

Analytical Workflow & Decision Matrix

FTIR_Decision_Matrix Start Analyze Pyrazole Alcohol Decision Primary Analytical Objective? Start->Decision Path1 Solid-State H-Bonding & Polymorph Screening Decision->Path1 Path2 Monomeric Structure & Intramolecular Bonds Decision->Path2 Path3 Trace Impurity Detection (High Sensitivity) Decision->Path3 ATR ATR-FTIR (Diamond Crystal) Path1->ATR Preserves crystal lattice Prevents pressure shifts Sol Solution-Phase FTIR (CCl4 / CHCl3) Path2->Sol Dilution breaks intermolecular H-bonds KBr Transmission FTIR (KBr Pellet) Path3->KBr High pathlength enhances weak signals

Fig 1: Decision matrix for selecting the optimal FTIR sampling modality for pyrazole alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Causality is provided for every critical step.

Protocol A: ATR-FTIR (Solid-State Preservation)
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Scan: Acquire a background spectrum (air).

    • Validation Check: Energy throughput must be >90%. A sloping baseline indicates residual solvent or a scratched crystal.

  • Sample Application: Place ~2-5 mg of the pyrazole alcohol powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: Applying controlled pressure ensures the sample intimately contacts the evanescent wave (penetration depth ~1-2 µm) without inducing the pressure-based polymorphic shifts seen in hydraulic presses.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (High Sensitivity)
  • Desiccation: Bake spectroscopic-grade KBr powder at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Baking eliminates adsorbed water, preventing the appearance of a spurious O-H stretch at ~3500 cm⁻¹ that would mask the pyrazole alcohol signals[4].

  • Milling: Mix ~1 mg of analyte with ~100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Causality: Over-grinding introduces lattice defects and can cause the pyrazole alcohol to transition into an amorphous state, artificially broadening the C=N and C-O peaks.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • Acquisition: Place the transparent pellet in the transmission holder and acquire 16 scans.

    • Validation Check: The baseline transmission should be >80% at 4000 cm⁻¹. If the pellet scatters light (sloping baseline), the KBr absorbed moisture during preparation or was insufficiently ground.

Protocol C: Solution-Phase FTIR (Monomeric Isolation)
  • Solvent Selection: Prepare a highly dilute solution (0.005 M to 0.01 M) of the pyrazole alcohol in anhydrous Carbon Tetrachloride (CCl₄).

    • Causality: High dilution forces the dissociation of intermolecular hydrogen bonds. CCl₄ is chosen because it is entirely IR-transparent in the 3000–3600 cm⁻¹ region, allowing unobstructed viewing of the free N-H and O-H stretches.

  • Cell Assembly: Inject the solution into a liquid transmission cell equipped with NaCl or KBr windows and a 0.1 mm to 1.0 mm PTFE spacer.

  • Background Subtraction: Run a solvent-only blank using the exact same cell.

    • Validation Check: Complete mathematical subtraction of the C-Cl stretching bands (around 750-800 cm⁻¹) confirms accurate pathlength matching and proper solvent compensation.

  • Acquisition: Scan the sample. You should observe a shift from a broad ~3250 cm⁻¹ band to two sharp, distinct peaks at ~3450 cm⁻¹ (free N-H) and ~3580 cm⁻¹ (free O-H).

References

  • PubMed (NIH). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound.[Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.[Link]

  • ResearchGate. FT-IR spectra (KBr pellet and ATR) of commercial sample codeine phosphate sesquihydrate.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Differential Reactivity of 4-Bromo vs. 3-Bromo Pyrazole Methanols in Cross-Coupling Reactions

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design. Its unique electronic properties and versatile substitution patterns make it a p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design. Its unique electronic properties and versatile substitution patterns make it a privileged structure in a multitude of clinically successful drugs. However, not all positions on the pyrazole ring are created equal. The choice between a 3-halo or 4-halo substituted pyrazole can have profound implications for synthetic strategy, reaction efficiency, and ultimately, the accessibility of target compounds.

This guide provides an in-depth comparison of the reactivity between two common and highly valuable building blocks: (4-bromopyrazol-1-yl)methanol and (3-bromopyrazol-1-yl)methanol. We will dissect the fundamental electronic differences that govern their behavior and provide field-proven data and protocols for their application in palladium-catalyzed cross-coupling reactions, the workhorse of modern drug discovery.

The Root of Reactivity: Structural and Electronic Disparity

At first glance, the two isomers appear deceptively similar. However, the placement of the bromine atom at the C3 versus the C4 position fundamentally alters the electronic landscape of the molecule, which is the primary determinant of its reactivity in transition metal-catalyzed reactions.

Figure 1: Structural comparison of the two isomeric building blocks.

The pyrazole ring is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen (N1) is pyrrole-like and contributes two electrons to the aromatic π-system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This arrangement leads to an uneven distribution of electron density across the carbon atoms.

  • C4 Position (Electron-Rich): The C4 carbon benefits from the electron-donating effect of the N1 nitrogen. This results in a higher electron density at this position, making it the most nucleophilic carbon on the ring and thus more susceptible to electrophilic aromatic substitution.[1][2]

  • C3 and C5 Positions (Electron-Deficient): Conversely, the C3 and C5 positions are adjacent to the electronegative nitrogen atoms and are comparatively electron-deficient.[3][4] This makes them more electrophilic.

This electronic difference is critical in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. A more electron-deficient carbon-bromine bond will generally undergo oxidative addition more readily. Therefore, one would predict that the C-Br bond at the electron-deficient C3 position would be more reactive than the C-Br bond at the electron-rich C4 position.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

Experimental evidence from the literature confirms the theoretical prediction: 3-bromopyrazoles are generally more reactive than their 4-bromo counterparts in Suzuki-Miyaura cross-coupling reactions.[5] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, or shorter reaction times.

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are indispensable for C-C and C-N bond formation, respectively.

Isomer PositionReaction TypeTypical Catalyst / LigandTypical BaseSolventTemp (°C)Typical YieldsReference(s)
3-Bromo Suzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O120 (MW)73-99%[6]
4-Bromo Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075-95%[7]
4-Bromo Suzuki-MiyauraXPhos Pd G2K₃PO₄Toluene10080-98%[7]
4-Bromo Buchwald-HartwigPd(dba)₂ / tBuDavePhosK₂CO₃ or KOtBuToluene/Xylene80-16060-90%[8][9]

Senior Application Scientist's Analysis: The data clearly indicates that while both isomers are competent substrates for cross-coupling, the 3-bromo isomer can be coupled effectively under specific conditions, often leading to excellent yields.[6] The 4-bromo isomer is also highly versatile, with numerous well-established protocols using a variety of modern catalyst systems.[7] For Buchwald-Hartwig aminations, the C4 position has been extensively studied, with robust protocols available even for challenging alkylamines.[9] The choice of isomer may therefore depend on the availability of starting materials and the specific transformation required. The higher intrinsic reactivity of the 3-bromo isomer may be advantageous for particularly challenging coupling partners.

Field-Proven Protocol: Suzuki-Miyaura Coupling of a Bromopyrazole Methanol

This protocol provides a reliable, generalized starting point for the Suzuki-Miyaura coupling of either (3-bromo-1H-pyrazol-1-yl)methanol or (4-bromo-1H-pyrazol-1-yl)methanol with an arylboronic acid.

workflow reagents 1. Combine Bromopyrazole, Boronic Acid, Base, and Catalyst setup 2. Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->setup In Schlenk Tube solvent 3. Add Degassed Solvents setup->solvent reaction 4. Heat Reaction (e.g., 90-100 °C) solvent->reaction Stir for 6-16h workup 5. Aqueous Workup (e.g., EtOAc/Brine) reaction->workup Cool to RT purify 6. Column Chromatography workup->purify product 7. Isolate Pure Coupled Product purify->product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromopyrazole methanol derivative (3-bromo or 4-bromo) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% OR XPhos Pd G2, 2 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv OR K₃PO₄, 2.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 ratio)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyrazole methanol (e.g., 0.25 mmol), the arylboronic acid (e.g., 0.28 mmol), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 2.0 mL Dioxane, 0.5 mL H₂O) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 90 °C for Pd(PPh₃)₄, 100 °C for XPhos G2) for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired coupled product.

Senior Application Scientist's Notes:

  • Causality of Reagent Choice: The base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[10] Modern bulky phosphine ligands like XPhos are often used to promote the reductive elimination step and stabilize the active Pd(0) catalyst, allowing for lower catalyst loadings and broader substrate scope.[7]

  • Expected Isomer-Specific Differences: When using the 3-bromo isomer, you may observe a faster reaction rate. It is advisable to monitor the reaction closely, as it might reach completion in a shorter timeframe compared to the 4-bromo isomer under identical conditions.

  • Troubleshooting: If dehalogenation (replacement of bromine with hydrogen) is observed as a significant side reaction, particularly with the 4-bromo isomer, consider using a milder base (e.g., K₂CO₃) or a different palladium catalyst/ligand system. Ensuring a thoroughly oxygen-free environment is critical to prevent catalyst degradation and side reactions.

Conclusion and Strategic Recommendations

The choice between (3-bromopyrazol-1-yl)methanol and (4-bromopyrazol-1-yl)methanol is a critical decision in the design of a synthetic route. Understanding their intrinsic reactivity provides a strategic advantage.

  • Choose 3-Bromo Pyrazole Methanol for:

    • Couplings with challenging or less reactive partners where maximizing reactivity is paramount.

    • Syntheses where milder conditions or shorter reaction times are a priority.

  • Choose 4-Bromo Pyrazole Methanol for:

    • Access to a wider range of commercially available starting materials and derivatives.

    • Leveraging a vast body of literature with well-optimized protocols for various cross-coupling reactions, particularly Buchwald-Hartwig aminations.

    • Instances where the slightly lower reactivity is not a concern or can be easily overcome with modern, highly active catalyst systems.

By grounding synthetic choices in the fundamental principles of electronic reactivity and leveraging robust, data-supported protocols, researchers can navigate the subtleties of pyrazole chemistry to accelerate the discovery and development of next-generation therapeutics.

References

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Universitas Ahmad Dahlan. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. Available at: [Link]

Sources

Validation

Purity analysis of bromopyrazole intermediates

Purity Analysis of Bromopyrazole Intermediates: A Comparative Guide to Regioisomer Resolution Executive Summary Bromopyrazoles (such as 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole) are indispensable heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of Bromopyrazole Intermediates: A Comparative Guide to Regioisomer Resolution

Executive Summary Bromopyrazoles (such as 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole) are indispensable heterocyclic building blocks in modern pharmaceutical synthesis. They serve as critical precursors for blockbuster drugs, including the JAK1/2 inhibitor Ruxolitinib[1]. However, the synthesis of these intermediates frequently yields a complex mixture of regioisomers (3-bromo, 4-bromo, and 5-bromo tautomers) and over-brominated impurities. Because these positional isomers possess nearly identical molecular weights and highly similar lipophilicities, their baseline separation poses a notorious challenge for analytical chemists. Failure to accurately quantify and control these isomers can lead to the propagation of genotoxic impurities (GTIs) downstream, necessitating highly selective and sensitive chromatographic methods[2].

Mechanistic Insight: Why Standard C18 Columns Fall Short Historically, method development begins with a standard Alkyl C18 stationary phase. C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When applied to bromopyrazole regioisomers, C18 phases often result in co-elution or marginal resolution (


). The hydrophobic difference between a bromine atom at the 3-position versus the 4-position on a pyrazole ring is negligible, rendering the purely dispersive retention mechanism of C18 insufficient[3].

To overcome this, we must exploit the subtle electronic differences of the isomers. Biphenyl stationary phases offer a tri-modal retention mechanism: hydrophobic, dipole-dipole, and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions[3]. The dual-ring structure of the biphenyl ligand interacts strongly with the polarizable 

-electron cloud of the halogenated pyrazole ring. Because the position of the electron-withdrawing bromine atom alters the electron density distribution across the pyrazole ring, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

interaction strength varies between the 3-bromo and 4-bromo isomers, enabling baseline resolution[4].

Crucial Solvent Causality: When utilizing a Biphenyl column for


 selectivity, the choice of organic modifier is critical. Acetonitrile contains its own 

-electrons (C

N triple bond), which can compete with the analyte for the stationary phase's

-system, dampening selectivity. Conversely, Methanol is a protic solvent lacking

-electrons, which maximizes the

interactions between the bromopyrazole and the biphenyl ligands, resulting in vastly superior regioisomer resolution[4].

Comparative Performance Data The following table summarizes the quantitative performance metrics when analyzing a crude mixture of 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole using Methanol/Water gradients.

Analytical ParameterStandard C18 (e.g., Zorbax Eclipse)Biphenyl Phase (e.g., Raptor / HALO)Causality / Mechanistic Driver
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, Dipole-Dipole,

Biphenyl ligands offer shape and electronic selectivity[3].
Resolution (

) (3-Br vs 4-Br)
1.1 (Partial Co-elution)> 2.8 (Baseline Resolution)

interactions differentiate the electron density of regioisomers[4].
Tailing Factor (

)
1.5 - 1.81.0 - 1.2 Biphenyl phases often feature enhanced end-capping shielding silanols.
Aqueous Compatibility Prone to phase collapse (<5% org)100% Aqueous Compatible Steric profile of biphenyl prevents ligand folding in water[3].
Limit of Quantitation (LOQ) ~50 ppm (Matrix dependent)<10 ppm Sharper peaks and better matrix separation enhance S/N ratio[2].

Experimental Protocol: Self-Validating UHPLC-UV/MS Method To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) that serves as a self-validating gateway. If the SST criteria are not met, the system prevents sample analysis, ensuring data integrity.

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and HPLC-grade Water.

  • System Suitability Standard (SST): Accurately weigh 10 mg of 3-bromo-1H-pyrazole and 10 mg of 4-bromo-1H-pyrazole reference standards. Dissolve in 10 mL of diluent (1.0 mg/mL).

  • Sample Preparation: Dissolve 10 mg of the crude bromopyrazole intermediate in 10 mL of diluent. For trace genotoxic impurity profiling, increase the sample concentration to 2.0 mg/mL to enhance UV sensitivity[2].

Step 2: Chromatographic Conditions

  • Column: Core-shell Biphenyl column (e.g., 100 mm × 2.1 mm, 2.7 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses pyrazole ionization, ensuring neutral state retention).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Maximizes

    
     selectivity)[4].
    
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity while maintaining stationary phase rigidity).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5%

      
       50% B
      
    • 7.0 - 8.5 min: 95% B (Column Wash)

    • 8.5 - 11.0 min: 5% B (Re-equilibration)

Step 3: Self-Validating System Suitability Criteria Inject the SST standard in triplicate before analyzing the unknown samples. The run is only valid if:

  • Resolution (

    
    ):  > 2.0 between the 3-bromo and 4-bromo isomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.
    
  • RSD of Peak Area: < 2.0% across the three injections.

Step 4: Detection and Quantification

  • UV Detection: 254 nm (Optimal for the conjugated pyrazole

    
    -system).
    
  • MS Confirmation: Electrospray Ionization (ESI) in positive mode. Monitor the characteristic bromine isotopic doublet (

    
     at m/z 147 and 149 in a 1:1 ratio) to confirm the identity of the halogenated peaks.
    

Analytical Workflow Visualization

BromopyrazoleWorkflow A Crude Bromopyrazole Synthesis Mixture B Sample Preparation (Dilution in MeOH/H2O) A->B 1.0 - 2.0 mg/mL C UHPLC Separation (Biphenyl Stationary Phase) B->C 2 µL Injection D Orthogonal Detection (UV 254 nm + ESI-MS) C->D Gradient Elution E Regioisomer Resolution (3-Bromo vs. 4-Bromo) D->E Isomer ID (m/z 147/149) F Purity Quantification & Batch Release D->F Area % Normalization E->F Data Integration

Fig 1. Analytical workflow for bromopyrazole regioisomer resolution and purity quantification.

References

  • Apicule. 4-Bromopyrazole (CAS No: 2075-45-8) API Intermediate Manufacturers.1

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases.4

  • HALO Columns. HALO® AQ-C18 and HALO® Biphenyl.3

  • Restek. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.5

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.2

Safety & Regulatory Compliance

Safety

(4-bromo-1H-pyrazol-3-yl)methanol proper disposal procedures

Topic: (4-bromo-1H-pyrazol-3-yl)methanol Proper Disposal Procedures Part 1: Operational Hazard Assessment Before initiating any disposal workflow, you must validate the chemical identity and immediate hazards. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-bromo-1H-pyrazol-3-yl)methanol Proper Disposal Procedures

Part 1: Operational Hazard Assessment

Before initiating any disposal workflow, you must validate the chemical identity and immediate hazards. This compound is a halogenated heteroaromatic , necessitating specific waste stream segregation to prevent downstream environmental contamination (e.g., dioxin formation during improper incineration).

Chemical Identity Verification

  • Chemical Name: (4-bromo-1H-pyrazol-3-yl)methanol[1][2][3]

  • CAS Number: 959756-34-4 (Verify against container label; derivatives may vary)[2][4]

  • Molecular Formula: C₄H₅BrN₂O[1][2]

  • Physical State: Solid (typically off-white to yellow crystalline powder)[2][4]

GHS Hazard Classification (Self-Validation Checklist)

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[2][4][5]

  • Skin/Eye Corrosion: Category 2/2A (Irritant)[2][4]

  • Target Organ Toxicity: Category 3 (Respiratory Irritation)[2][3][4]

PropertyValueOperational Implication
Halogen Content Bromine (Br) MANDATORY: Must go to Halogenated Waste stream.[2][4]
Water Solubility Low/ModerateDo NOT dispose of via sink/drain.[4]
Reactivity StableAvoid contact with Strong Oxidizing Agents (e.g., peroxides, permanganates).[4]
Flash Point N/A (Solid)Combustible but not flammable; keep away from open flames.[4]

Part 2: Waste Segregation & Handling Protocol

Core Directive: The presence of the bromine atom on the pyrazole ring dictates the disposal path. You must never commingle this with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams, as this complicates the incineration process and increases disposal costs significantly.

Step-by-Step Disposal Workflow

1. Pre-Disposal Stabilization

  • Solid Waste: If the material is pure solid or absorbed on spill pads, no chemical stabilization is required.[4] Ensure the material is dry.[6][7]

  • Solution Waste: If dissolved in a solvent (e.g., DMSO, Methanol), identify the solvent.[4]

    • If solvent is Halogenated (e.g., DCM): Combine directly.

    • If solvent is Non-Halogenated:[2][7] The entire mixture is now classified as Halogenated Waste .[4]

2. Container Selection

  • Use a High-Density Polyethylene (HDPE) or Glass container.[2]

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: "Hazardous Waste," "(4-bromo-1H-pyrazol-3-yl)methanol," "Toxic," "Irritant."[2][3][4]

    • Constituents: List all solvents if in solution (e.g., "Methanol 95%, (4-bromo...) 5%").

3. Segregation Logic (Decision Tree)

WasteSegregation Start Waste Generation: (4-bromo-1H-pyrazol-3-yl)methanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, silica) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic Solids) SolidPath->SolidBin SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck FinalDest High-Temperature Incineration (with Scrubber) SolidBin->FinalDest HaloYes Combine with Halogenated Solvents SolventCheck->HaloYes Yes (e.g., DCM, Chloroform) HaloNo ENTIRE mixture becomes Halogenated Waste SolventCheck->HaloNo No (e.g., MeOH, DMSO) HaloYes->FinalDest HaloNo->FinalDest

Figure 1: Waste segregation logic ensuring halogenated compounds are routed to appropriate incineration facilities.

Part 3: Emergency Response (Spills)

Trustworthiness Check: Do not use water to clean up a solid spill of this compound. Water spreads the contamination and creates a larger volume of hazardous liquid waste.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[4] If dust is visible, use an N95 or P100 respirator.

  • Containment (Solid):

    • Gently cover the spill with damp paper towels (to suppress dust) OR use a dedicated chemical spill powder.

    • Sweep carefully into a dustpan. Do not create airborne dust. [2][3][8][9][10]

  • Containment (Liquid/Solution):

    • Surround with absorbent boom or pillows.

    • Absorb with vermiculite or chem-sorb pads.[2]

  • Disposal: Place all cleanup materials (gloves, pads, sweepings) into a heavy-duty plastic bag. Seal and label as "Hazardous Waste - Debris containing (4-bromo-1H-pyrazol-3-yl)methanol" .[2]

Part 4: Scientific Rationale & Compliance

Why "Halogenated" Matters: Standard chemical incinerators often operate at temperatures sufficient for hydrocarbons.[4] However, halogenated organics (containing Br, Cl, F) require high-temperature incineration (>1100°C) with specific flue gas scrubbing.[2]

  • Mechanism: Incomplete combustion of brominated pyrazoles can generate Hydrogen Bromide (HBr) and potentially brominated dioxins/furans.[4]

  • Regulatory Consequence: Mislabeling this as "Non-Halogenated" can damage incinerator scrubbers (corrosion from HBr) and lead to regulatory fines (EPA/RCRA violations).[4]

Storage Compatibility:

  • Store Away From: Strong oxidizers (e.g., Nitric Acid, Peroxides). The pyrazole ring is electron-rich; oxidation can be exothermic and uncontrolled.[2]

  • Shelf Life: Stable indefinitely if kept dry and dark. Hydroscopic nature is low, but moisture should be avoided to maintain stoichiometry for future use.

References

  • National Institutes of Health (PubChem). (2025).[4] Compound Summary: Halogenated Pyrazole Derivatives. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling (4-bromo-1H-pyrazol-3-yl)methanol

This guide serves as an operational safety protocol for handling (4-bromo-1H-pyrazol-3-yl)methanol (CAS: 959756-34-4).[1] It is designed for researchers and scale-up chemists requiring immediate, actionable safety intell...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational safety protocol for handling (4-bromo-1H-pyrazol-3-yl)methanol (CAS: 959756-34-4).[1] It is designed for researchers and scale-up chemists requiring immediate, actionable safety intelligence.[1]

Executive Summary & Hazard Profile

(4-bromo-1H-pyrazol-3-yl)methanol is a functionalized heteroaromatic intermediate commonly used in scaffold synthesis for kinase inhibitors.[1] As a halogenated pyrazole with a primary alcohol, it presents specific risks related to particulate inhalation and mucous membrane irritation .

Unlike simple solvents, this solid intermediate possesses a "dual-threat" profile:

  • Chemical Reactivity: The 1H-pyrazole moiety is amphoteric; the bromine atom increases lipophilicity (enhancing skin absorption), while the hydroxymethyl group allows for hydrogen bonding, increasing adherence to surfaces and tissues.

  • Physical State: Typically supplied as a fine white to off-white powder.[1] The primary exposure vector is airborne dust during weighing and transfer.[1]

GHS Hazard Classification (Derived from Analogous Pyrazoles)
  • Skin Irritation: Category 2 (Causes skin irritation)[1][2]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation)[1][2][3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

PPE Selection Matrix

This matrix moves beyond generic advice, correlating specific equipment to the physicochemical properties of the compound.[3][4]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Class II, Type A2 or B2Causality: The solid particulate is fine and electrostatic.[1] A hood provides negative pressure containment.[1] N95/P100 respirators are only for emergency spills outside containment.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Causality: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[1] Goggles seal the orbital area against dust ingress.[1]
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Green)Causality: Halogenated heterocycles can permeate thin latex.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
Dermal (Body) Tyvek® Sleeves + Lab CoatCausality: The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap, preventing powder accumulation on the forearm.

Operational Protocol: The "Zero-Contact" Method

This workflow is designed to eliminate direct contact through engineered controls rather than reliance on PPE alone.[1]

Phase 1: Preparation (Donning)[1]
  • Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Gloving: Don inner nitrile gloves (tucked under lab coat cuff).[1]

  • Sleeving: Apply Tyvek sleeves over the lab coat cuff.[1]

  • Outer Gloving: Don outer nitrile gloves (over the Tyvek sleeve).[1]

    • Validation: Verify no skin is visible at the wrist when reaching forward.[1]

Phase 2: Handling (Weighing & Transfer)[1]
  • Static Control: Use an anti-static gun or ionizer bar if the powder is "flyaway."[1] Static charge causes powder to jump, increasing inhalation risk.

  • The "Boat-to-Flask" Technique:

    • Tare weighing boat inside the hood.[1]

    • Transfer solid using a spatula.[1] Do not pour.

    • Funnel solid directly into the reaction vessel.

    • Immediate Wash: Rinse the weighing boat and funnel with the reaction solvent immediately into the flask.[1] This traps the dust in solution, neutralizing the airborne hazard.

Phase 3: Decontamination (Doffing)[1]
  • Solvent Wipe: Wipe outer gloves with a Kimwipe dampened with acetone or ethanol while still in the hood.[1]

  • Strip Outer Gloves: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]

  • Remove Sleeves/Coat: Doff lab coat and sleeves near the exit.

  • Wash: Wash hands with soap and water for 20 seconds.[1]

Emergency Response Logic

In the event of a spill or exposure, immediate decisive action is required.[5] The following logic flow dictates the response.

SpillResponse Start Spill Detected Assess Assess Scale Start->Assess Small < 1 gram (Inside Hood) Assess->Small Large > 1 gram (Or Outside Hood) Assess->Large ActionSmall 1. Cover with wet Kimwipe 2. Wipe into waste container 3. Clean surface with Acetone Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don N95/P100 Respirator 3. Use Absorbent Pads/Broom Large->ActionLarge Decon Decontaminate Surface (Soap + Water) ActionSmall->Decon ActionLarge->Decon Report Report to EHS & Dispose Waste Decon->Report

Figure 1: Decision logic for spill response. Note that "wetting" the powder (ActionSmall) is critical to prevent dust generation during cleanup.[1]

Waste Disposal & Incompatibility

Proper disposal prevents downstream environmental toxicity, particularly given the halogenated nature of the compound.

  • Waste Stream: Halogenated Organic Solid/Liquid .[1]

    • Reasoning: The bromine atom persists during combustion unless specific scrubbers are used.[1] Do not place in general trash or non-halogenated solvent waste.[1]

  • Incompatibilities:

    • Strong Oxidizers: The primary alcohol (hydroxymethyl) is susceptible to uncontrolled oxidation.[1]

    • Strong Bases: The 1H-pyrazole proton is acidic (

      
      ); reaction with strong bases (e.g., NaH, n-BuLi) generates a pyrazolate anion, altering reactivity and solubility.[1]
      

References

  • PubChem. (2025).[1] Compound Summary: 4-bromo-1H-pyrazole derivatives (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link]

  • Washington State Dept of Ecology. (2025).[1] Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link][1]

Sources

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